DL-Allylglycine
描述
An inhibitor of glutamate decarboxylase and an antagonist of GAMMA-AMINOBUTYRIC ACID. It is used to induce convulsions in experimental animals.
Structure
3D Structure
属性
IUPAC Name |
2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Record name | allylglycine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allylglycine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313217 | |
| Record name | 2-Amino-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-44-1, 1069-48-3 | |
| Record name | 2-Amino-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-aminopent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Allylglycine is a widely utilized convulsant agent in neuroscience research, primarily employed to induce seizures in preclinical models of epilepsy. Its mechanism of action is centered on the inhibition of γ-aminobutyric acid (GABA) synthesis, the primary inhibitory neurotransmitter in the central nervous system. This guide provides a comprehensive overview of the biochemical and physiological effects of this compound, detailing its molecular targets, the resultant neurochemical alterations, and the experimental protocols used to investigate its activity.
Core Mechanism of Action: Inhibition of Glutamate (B1630785) Decarboxylase (GAD)
The principal molecular target of this compound is glutamate decarboxylase (GAD) , the rate-limiting enzyme in the biosynthesis of GABA from glutamate.[1][2] By inhibiting GAD, this compound effectively reduces the production of GABA, leading to a significant decrease in GABAergic inhibitory neurotransmission.[3][4] This disruption of the excitatory/inhibitory balance within the brain results in neuronal hyperexcitability and the manifestation of seizures.
It is crucial to note that this compound itself is a relatively weak inhibitor of GAD in vitro.[5] The potent convulsant effects observed in vivo are largely attributed to its metabolic conversion to 2-keto-4-pentenoic acid . This metabolite is a significantly more potent inhibitor of GAD and is considered the primary mediator of this compound's effects.[5]
Signaling Pathway: GABA Synthesis Inhibition
Caption: Metabolic activation and inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The following table summarizes key quantitative data regarding the biological effects of this compound.
| Parameter | Species | Value | Notes | Reference(s) |
| Seizure Induction | ||||
| ED₅₀ (intraperitoneal) | Mouse | 1.0 mmol/kg | Effective dose for inducing seizures in 50% of animals. | [2] |
| Neurochemical Changes | ||||
| GABA Concentration | Rat (Cortex, Cerebellum, Hippocampus) | -32% to -54% | Generalized decrease after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |
| Glutamine Concentration | Rat (Cortex, Cerebellum, Hippocampus) | +10% to +53% | Generalized increase after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |
| Aspartate Concentration | Rat (Cortex) | -14% | Decrease in the cortex after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |
Experimental Protocols
In Vivo Seizure Induction in Rodents
This protocol describes the induction of seizures in rats using this compound, a common model for studying epilepsy and anticonvulsant drug efficacy.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal observation cages
-
Video recording equipment (optional)
-
Electroencephalogram (EEG) recording equipment (optional)
Procedure:
-
Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-300g. Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-2 ml/kg). For example, to achieve a dose of 150 mg/kg (approximately 1.3 mmol/kg), dissolve the appropriate amount of this compound in saline. Ensure the solution is fully dissolved and at room temperature before injection.
-
Administration: Inject the this compound solution intraperitoneally (IP). A typical dose range for inducing seizures is 100-250 mg/kg.[6]
-
Observation: Immediately after injection, place the animal in an observation cage. Observe the animal continuously for the onset of seizure activity. Seizure behaviors can be scored using a modified Racine scale. Record the latency to the first seizure and the severity and duration of seizures. Video recording is recommended for detailed behavioral analysis.
-
EEG Monitoring (Optional): For more precise seizure detection and characterization, animals can be implanted with cortical or depth electrodes for EEG recording before and after this compound administration.
Experimental Workflow: Seizure Induction and Observation
Caption: Workflow for this compound-induced seizure experiments in rodents.
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol outlines an HPLC-based method to determine the inhibitory effect of compounds on GAD activity in brain tissue homogenates.[7]
Materials:
-
Rodent brain tissue (e.g., whole brain or specific regions)
-
Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
L-glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Test inhibitor (e.g., this compound, 2-keto-4-pentenoic acid)
-
Dansyl chloride (derivatizing agent)
-
HPLC system with a C18 column and a DAD detector
Procedure:
-
Brain Homogenate Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and use the supernatant as the enzyme source.
-
Reaction Mixture: In a microcentrifuge tube, combine the brain homogenate, PLP, and the test inhibitor at various concentrations. Pre-incubate the mixture for a short period at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Derivatization: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation. Centrifuge to pellet the precipitated proteins. Take an aliquot of the supernatant and derivatize the newly formed GABA with dansyl chloride.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the dansyl-GABA derivative using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water). Detect the derivative using a DAD detector at the appropriate wavelength.
-
Data Analysis: Quantify the amount of GABA produced by comparing the peak area to a standard curve of known GABA concentrations. Calculate the percentage of GAD inhibition for each inhibitor concentration and determine the IC₅₀ value.
Measurement of GABA Levels in Brain Tissue by HPLC
This protocol provides a method for the quantitative analysis of GABA in brain tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Brain tissue samples
-
Perchloric acid (0.4 M)
-
Derivatization reagent (e.g., o-phthaldialdehyde/mercaptoethanol or dansyl chloride)
-
HPLC system with a C18 column and a fluorescence or DAD detector
-
GABA standard solutions
Procedure:
-
Sample Preparation: Homogenize the brain tissue in ice-cold 0.4 M perchloric acid. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Derivatization: Take an aliquot of the supernatant and neutralize it with a suitable buffer. Add the derivatization reagent and allow the reaction to proceed according to the specific reagent's protocol.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a C18 column and an appropriate mobile phase to separate the GABA derivative from other amino acids. Detect the derivative using a fluorescence detector (for o-phthaldialdehyde) or a DAD detector (for dansyl chloride) at the optimal excitation and emission wavelengths.
-
Quantification: Generate a standard curve by running known concentrations of GABA standard through the same derivatization and HPLC procedure. Determine the concentration of GABA in the brain samples by comparing their peak areas to the standard curve.
Logical Relationship: From GAD Inhibition to Seizure
Caption: The cascade of events from this compound administration to seizure.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure generation and for the preclinical evaluation of anticonvulsant therapies. Its mechanism of action, primarily through the inhibition of GAD by its metabolite 2-keto-4-pentenoic acid, leads to a predictable and reproducible pro-convulsant effect. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies and to accurately quantify its neurochemical consequences. A thorough understanding of its mechanism is essential for the interpretation of experimental results and for the development of novel therapeutic strategies for epilepsy and other neurological disorders characterized by GABAergic dysfunction.
References
- 1. abcam.com [abcam.com]
- 2. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Function of DL-Allylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DL-Allylglycine is a widely utilized neurochemical tool primarily recognized for its role as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the principal enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] This inhibition leads to a significant reduction in brain GABA concentrations, a state that can induce convulsions, making this compound a valuable agent in experimental models of epilepsy.[4][5] Beyond its critical impact on the GABAergic system, this compound also modulates the activity of key enzymes in the polyamine synthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosyl-L-methionine decarboxylase (SAM-DC), thereby influencing cellular growth and proliferation processes.[1] This technical guide provides an in-depth exploration of the functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Effects of this compound Administration
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Mouse | 1.2 mmol/kg | Intraperitoneal (i.p.) | Induced convulsions and decreased GABA concentration in multiple brain regions. | [4] |
| Mouse | 0.8 mmol/kg | Intraperitoneal (i.p.) | Significantly increased brain ornithine decarboxylase (ODC) activity and decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. | [1] |
| Rat | 100, 150, 200, or 250 mg/kg | Intraperitoneal (i.p.) | Induced focal and generalized tonic extension seizures. | [5] |
| Rat | 2.4 mmol/kg | Intravenous (i.v.) | Associated with generalized decreases in GABA concentrations (-32% to -54%) and increases in glutamine concentrations (+10% to +53%). | [6] |
| Cat (GL-kindled) | 30-40 mg/kg | Intravenous (i.v.) | Induced stable photosensitivity with photically induced seizures. | [1] |
Table 2: Effects of L-Allylglycine on Glutamate Decarboxylase (GAD) Activity
| Preparation | Concentration/Dose | Percent Inhibition of GAD Activity | Notes | Reference(s) |
| Mouse Brain Preparations (ex vivo) | 39.8 µmol/g per hour | 60% | Demonstrates significant inhibition in a near-physiological setting. | [4] |
| In Vitro | 1-80 mM | Varies | High concentrations are required for inhibition, suggesting metabolic activation is crucial for in vivo potency. | [4][7] |
Core Function: Inhibition of GABA Synthesis
The primary and most studied function of this compound is the inhibition of Glutamate Decarboxylase (GAD).[1][2] GAD catalyzes the decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, this compound effectively reduces the brain's capacity to produce GABA, leading to a decrease in GABAergic inhibitory tone.[1][3] This disinhibition of neuronal circuits is the underlying mechanism for the convulsant activity of this compound.[4][5]
It is important to note that the in vivo potency of L-allylglycine is attributed to its metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
DL-Allylglycine as a Glutamate Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-allylglycine as a potent inhibitor of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this compound and its effects on the GABAergic system.
Introduction
This compound is a glycine (B1666218) derivative that serves as a crucial tool in neuroscience research, particularly in the study of epilepsy and GABAergic neurotransmission. By inhibiting GAD, this compound effectively reduces the synthesis of GABA, leading to a decrease in inhibitory signaling in the central nervous system. This disruption of the excitatory/inhibitory balance can induce seizures in animal models, providing a valuable platform for investigating the pathophysiology of epilepsy and for the preclinical evaluation of potential anticonvulsant therapies. While this compound itself is a weak inhibitor, its in vivo effects are primarily mediated by its metabolite, 2-keto-4-pentenoic acid, a significantly more potent GAD inhibitor.[1]
Mechanism of Action
This compound acts as a non-specific inhibitor of both major isoforms of glutamate decarboxylase, GAD65 and GAD67. The primary mechanism of its convulsant activity is the reduction of GABA levels in the brain.[2][3] This decrease in GABAergic tone leads to hyperexcitability of neurons, which can manifest as seizures.[4] The in vivo inhibitory action is largely attributed to the metabolic conversion of allylglycine to 2-keto-4-pentenoic acid, which is a more potent inhibitor of GAD.[1][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its metabolite, as well as its in vivo effects on seizure induction.
| Compound | Target | Inhibition Constant (Ki) | Reference |
| This compound | Glutamate Decarboxylase (GAD) | ~50 mM | [1] |
| 2-keto-4-pentenoic acid | Glutamate Decarboxylase (GAD) | 1 µM (10-6 M) | [1] |
| Animal Model | Administration Route | ED50 for Seizure Induction | Reference |
| Mice | Intraperitoneal (i.p.) | 1.2 mmol/kg (for L-allylglycine) |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.
GABA Synthesis and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the History and Discovery of DL-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Allylglycine, a racemic mixture of D- and L-allylglycine, is a pivotal compound in neuroscience research, primarily known for its role as a proconvulsant. Its ability to inhibit the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), has made it an invaluable tool for studying the mechanisms of epilepsy and the broader role of GABAergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the history, synthesis, and biological discovery of this compound, with a focus on the experimental data and methodologies that have defined our understanding of this compound.
History and Discovery
The synthesis of allylglycine dates back to at least the mid-20th century. A 1947 patent granted to the American Cyanamid Company describes a method for the preparation of allylglycine, indicating its availability as a chemical entity during that period.[1] However, the exploration of its biological effects, particularly its convulsant properties, appears to have commenced later. A notable early report on the convulsant properties of allylglycine was published in 1965, laying the groundwork for its use as a tool to induce seizures in experimental models.[2]
Subsequent research delved into the stereospecific effects of allylglycine, revealing that the L-enantiomer is primarily responsible for its biological activity. Studies in the 1970s demonstrated the differential effects of D- and L-allylglycine on brain glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis, and their respective convulsive actions.[3] This work was crucial in establishing the mechanism of action of allylglycine and solidifying its role as a specific inhibitor of GABAergic neurotransmission.
Chemical Synthesis
Several methods for the synthesis of this compound have been reported. One of the earliest documented industrial processes involves the reaction of chloroacetic acid with an excess of allylamine (B125299).[4] More contemporary and refined methods have also been developed, including stereoselective syntheses to obtain the individual D- and L-enantiomers.
General Synthesis Protocol (based on the 1947 Patent)
A detailed protocol for a single-step synthesis of allylglycine is outlined in U.S. Patent 2,425,283.[1][4] The process involves the reaction of chloroacetic acid with a large excess of allylamine.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a significant molar excess of allylamine.
-
Reaction Execution: Chloroacetic acid is slowly added to the allylamine while maintaining the reaction temperature between 0°C and 20°C.
-
Work-up: Following the addition, the reaction mixture is diluted with water, and the excess allylamine is removed by distillation. The resulting aqueous solution contains the sodium salt of allylglycine.
-
Isolation (Optional): The allylglycine can be isolated as its hydrochloride salt by evaporation to dryness, extraction with ethanol (B145695) containing hydrochloric acid, and subsequent crystallization.
Mechanism of Action: Inhibition of GABA Synthesis
The primary mechanism through which this compound exerts its proconvulsant effects is the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA. The L-isomer, L-allylglycine, is the active enantiomer.
The GABAergic Pathway and its Disruption
GABA is the main inhibitory neurotransmitter in the central nervous system. It is synthesized from glutamate by GAD. By inhibiting GAD, L-allylglycine reduces the levels of GABA in the brain, leading to a state of hyperexcitability and a lowered seizure threshold.
Metabolic Activation to a More Potent Inhibitor
Research has shown that L-allylglycine is metabolized in vivo to 2-keto-4-pentenoic acid. This metabolic conversion is significant because 2-keto-4-pentenoic acid is a more potent inhibitor of GAD than L-allylglycine itself. The enzymatic oxidation of allylglycine leads to the formation of 2-imino-4-pentenoate, which is then hydrolyzed to 2-keto-4-pentenoic acid.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological effects of this compound and its stereoisomers.
| Compound | Effect | Model System | Dosage/Concentration | Result | Reference |
| L-Allylglycine | Seizure Induction | Rat | 2.4 mmol/kg i.v. | Induction of seizures | [3][6] |
| L-Allylglycine | GABA level decrease | Rat Brain (Cortex, Cerebellum, Hippocampus) | 2.4 mmol/kg i.v. | -32% to -54% decrease in GABA concentrations | [3][6] |
| L-Allylglycine | Glutamine level increase | Rat Brain (Cortex, Cerebellum, Hippocampus) | 2.4 mmol/kg i.v. | +10% to +53% increase in glutamine concentrations | [3][6] |
| L-Allylglycine | Aspartate level decrease | Rat Brain (Cortex) | 2.4 mmol/kg i.v. | -14% decrease in aspartate concentration | [3][6] |
| This compound | ODC activity increase | Mouse Brain | 0.8 mmol/kg i.p. | Significant increase in ornithine decarboxylase activity | [7] |
Key Experimental Protocols
Induction of Seizures with this compound
Objective: To induce seizures in an animal model for the study of epilepsy and anticonvulsant drug efficacy.
Experimental Protocol:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as saline.
-
Administration: The solution is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose sufficient to induce seizures (e.g., 2.4 mmol/kg i.v. for L-allylglycine in rats).[3][6]
-
Observation: Animals are observed for the onset, duration, and severity of convulsive behaviors. Seizure activity can be scored using established scales (e.g., Racine scale).
-
Electrophysiological Monitoring (Optional): Electroencephalography (EEG) can be used to monitor brain electrical activity and correlate it with behavioral observations.
Measurement of Brain Amino Acid Levels
Objective: To quantify the changes in neurotransmitter amino acid concentrations in brain tissue following this compound administration.
Experimental Protocol:
-
Tissue Collection: Following seizure induction (or at a predetermined time point after allylglycine administration), animals are euthanized, and brain tissue is rapidly dissected and frozen.
-
Sample Preparation: Brain tissue is homogenized in a deproteinizing agent (e.g., trichloroacetic acid).
-
Amino Acid Analysis: The levels of amino acids in the supernatant are determined using high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection.[8][9]
-
Data Analysis: The concentrations of amino acids are quantified by comparison to known standards and normalized to the weight of the tissue sample.
Assay of Ornithine Decarboxylase (ODC) Activity
Objective: To measure the activity of ODC in brain tissue after treatment with this compound.
Experimental Protocol:
-
Tissue Homogenization: Brain tissue is homogenized in a buffer containing Tris-HCl, EDTA, and DTT.[10]
-
Enzyme Assay: The ODC activity in the homogenate is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.[10] The reaction mixture typically contains the tissue homogenate, pyridoxal (B1214274) phosphate, and the radiolabeled substrate.
-
Data Quantification: The amount of released 14CO2 is trapped and measured using a scintillation counter. Enzyme activity is expressed as nmol of CO2 released per unit of time per milligram of protein.[11]
Broader Biological Effects and Signaling Pathways
While the primary effect of this compound is on the GABAergic system, its downstream consequences and potential interactions with other neurotransmitter systems are areas of ongoing research.
Effects on Ornithine Decarboxylase and Polyamines
This compound has been shown to cause a marked increase in the activity of ornithine decarboxylase (ODC) in the mouse brain.[7][12] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation. The increase in ODC activity is associated with an increase in the amount of immunoreactive ODC protein.[12] This suggests a potential link between the convulsant state induced by allylglycine and the regulation of polyamine metabolism.
Potential Effects on Other Neurotransmitter Systems
While the primary focus has been on GABA, some studies suggest that allylglycine may have broader effects. For instance, allylnitrile, a related compound, has been shown to alter the metabolism of serotonin (B10506) and dopamine (B1211576).[13] While direct evidence for this compound's impact on these systems is less clear, the widespread neuronal hyperexcitability it induces could indirectly affect the release and metabolism of other neurotransmitters.[14] Further research is needed to fully elucidate these potential interactions.
Conclusion
This compound has a rich history as a pharmacological tool that has been instrumental in advancing our understanding of GABAergic neurotransmission and epilepsy. From its early synthesis to the detailed characterization of its mechanism of action, research on this compound has provided valuable insights into the delicate balance of excitation and inhibition in the brain. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals seeking to utilize this compound in their own investigations or to develop novel therapeutic strategies for neurological disorders. The continued study of this compound and its effects on various signaling pathways will undoubtedly continue to contribute to the field of neuroscience.
References
- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 2. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 1: alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sequence of reactions which follows enzymatic oxidation of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. Determination of amino acids in different regions of the rat brain. Application to the acute effects of tetrahydrocannabinol (THC) and trimethyltin (TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. Involvement of an "antizyme" in the inactivation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations in the metabolism of serotonin and dopamine in the mouse brain following a single administration of allylnitrile, which induces long-term dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biological Activity of DL-Allylglycine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological activities of DL-allylglycine and its constituent enantiomers, D- and L-allylglycine. This compound is a well-documented convulsant agent that exerts its primary effect through the inhibition of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide details the enantioselective differences in their mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the implicated signaling pathways. The L-enantiomer is established as the more biologically active form, with its potency potentially enhanced by its metabolic conversion to 2-keto-4-pentenoic acid. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound (2-amino-4-pentenoic acid) is a racemic mixture of D- and L-allylglycine. It is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][2] This inhibition leads to a reduction in GABA levels in the brain, disrupting the excitatory/inhibitory balance and resulting in convulsions.[3][4] The biological effects of allylglycine are stereospecific, with the L-enantiomer demonstrating significantly greater activity than the D-enantiomer.[5] L-Allylglycine's potent in vivo effects are thought to be mediated by its conversion to 2-keto-4-pentenoic acid, a more potent GAD inhibitor.[5] Beyond its effects on the GABAergic system, allylglycine has been noted to influence other metabolic enzymes and has been investigated for its potential interactions with other neurotransmitter systems.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activity of this compound and its enantiomers. A critical gap in the currently available literature is the specific IC50 or Ki values for the inhibition of glutamate decarboxylase by the individual D- and L-enantiomers, which are understood to be contained within the frequently cited but not publicly accessible paper by Orlowski et al. (1977).
Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)
| Compound | Target | IC50/Ki | Concentration Range for Inhibition | Source |
| L-Allylglycine | Glutamate Decarboxylase (GAD) | Not specified | 1-80 mM | [5][6] |
| D-Allylglycine | Glutamate Decarboxylase (GAD) | Not specified | Reported to be a much weaker inhibitor than the L-enantiomer. | [5] |
| 2-keto-4-pentenoic acid | Glutamate Decarboxylase (GAD) | Not specified | Reported to be a more potent inhibitor than L-allylglycine. | [5] |
Table 2: In Vivo Effects of Allylglycine Enantiomers
| Compound | Species | Route of Administration | Dose | Observed Effect | Source |
| This compound | Mouse | Intraperitoneal (i.p.) | 0.8 mmol/kg | Increased brain ornithine decarboxylase (ODC) activity, decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. | |
| This compound | Cat | Intravenous (i.v.) | 30-40 mg/kg | Induction of photosensitive seizures. | |
| L-Allylglycine | Rat | Intraperitoneal (i.p.) | 150 mg/kg | Induction of convulsive behaviors. | [4] |
| L-Allylglycine | Rat | Intranigral injection | 200 µg | Induction of convulsive behaviors. | [4] |
| L-Allylglycine | Mouse | Intraperitoneal (i.p.) | 1.2 mmol/kg | Induction of convulsions and decreased GABA concentration in multiple brain regions. | [6] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of allylglycine is the inhibition of GABA synthesis. However, downstream effects and potential interactions with other signaling pathways have been reported.
Inhibition of GABA Synthesis
L-allylglycine acts as an inhibitor of glutamate decarboxylase (GAD), leading to a depletion of GABA in the brain. This disrupts the normal inhibitory tone of the central nervous system, leading to hyperexcitability and convulsions. The D-enantiomer is significantly less effective in this regard.
Caption: Inhibition of GABA synthesis by allylglycine enantiomers.
Downstream Effects of GABA Depletion
The reduction in GABAergic inhibition can lead to a cascade of downstream effects, including alterations in the activity of other neurotransmitter systems. While direct interactions of allylglycine with these systems are not well-established, the disruption of the GABAergic system can indirectly influence dopaminergic and serotonergic pathways.
Caption: Potential downstream effects of GABA depletion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of allylglycine's biological activity.
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is a generalized method for determining the inhibitory potential of compounds on GAD activity.
Objective: To quantify the inhibition of GAD by D- and L-allylglycine.
Materials:
-
Partially purified GAD enzyme preparation from rodent brain.
-
L-[1-¹⁴C]glutamic acid (radiolabeled substrate).
-
Pyridoxal 5'-phosphate (PLP).
-
Potassium phosphate (B84403) buffer (pH 7.2).
-
D-Allylglycine and L-Allylglycine solutions of varying concentrations.
-
Scintillation vials and scintillation fluid.
-
Microcentrifuge tubes.
-
Incubator or water bath (37°C).
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare a homogenate of rodent brain tissue in a suitable buffer and obtain a partially purified GAD fraction through centrifugation.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing potassium phosphate buffer, PLP, and the GAD enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of D- or L-allylglycine to the reaction mixtures. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., sulfuric acid). This also serves to release the ¹⁴CO₂ produced.
-
CO₂ Trapping: Place a small cup containing a CO₂ trapping agent (e.g., hyamine hydroxide) inside the sealed reaction vial.
-
Quantification: After a sufficient trapping period, transfer the trapping agent to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of GAD inhibition for each concentration of the allylglycine enantiomers and determine the IC50 values.
Caption: Workflow for in vitro GAD inhibition assay.
Quantification of Brain GABA Levels by HPLC
This protocol describes a common method for measuring GABA concentrations in brain tissue samples.
Objective: To determine the effect of D- and L-allylglycine administration on GABA levels in different brain regions.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex).
-
Perchloric acid (PCA).
-
High-performance liquid chromatography (HPLC) system with a fluorescence or electrochemical detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., phosphate buffer with an organic modifier).
-
Derivatizing agent (e.g., o-phthaldialdehyde, OPA).
-
GABA standard solutions.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
Sample Collection: Euthanize the animal at a specified time after administration of the allylglycine enantiomer or vehicle. Rapidly dissect the desired brain regions and freeze them in liquid nitrogen.
-
Tissue Homogenization: Homogenize the frozen brain tissue in a known volume of cold PCA.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.
-
Derivatization: Mix an aliquot of the supernatant with the OPA derivatizing agent to form a fluorescent derivative of GABA.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Separation and Detection: Separate the GABA derivative from other amino acids on the C18 column using the appropriate mobile phase. Detect the fluorescent signal at the specific excitation and emission wavelengths for the OPA-GABA adduct.
-
Quantification: Create a standard curve using known concentrations of GABA. Quantify the GABA concentration in the brain samples by comparing their peak areas to the standard curve.
-
Data Normalization: Express the GABA concentration relative to the weight of the tissue sample.
Caption: Workflow for HPLC quantification of brain GABA.
Induction and Scoring of Convulsive Behavior in Rodents
This protocol outlines the procedure for inducing seizures with allylglycine and scoring their severity.
Objective: To assess the convulsive activity of D- and L-allylglycine in rodents.
Materials:
-
Male Wistar rats or other suitable rodent strain.
-
D-Allylglycine and L-Allylglycine solutions for injection.
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment (optional but recommended).
-
Timer.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing environment to reduce stress-related behavioral artifacts.
-
Drug Administration: Administer the desired dose of D- or L-allylglycine (or vehicle) via the chosen route (e.g., intraperitoneal injection).
-
Observation: Immediately after injection, place the animal in an individual observation chamber and begin continuous observation for a set period (e.g., 2-4 hours).
-
Behavioral Scoring: Score the convulsive behaviors according to a standardized scale, such as the Racine scale, at regular intervals.
-
Racine Scale for Seizure Severity:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Data Collection: Record the latency to the first seizure, the severity of the seizures (highest Racine stage reached), and the duration and frequency of seizures.
-
Ethical Considerations: Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with relevant guidelines. Provide appropriate post-procedural care.
Caption: Workflow for seizure induction and scoring.
Conclusion
The biological activity of this compound is primarily attributed to its L-enantiomer, which acts as an inhibitor of glutamate decarboxylase, leading to a reduction in brain GABA levels and subsequent convulsive activity. The D-enantiomer is significantly less active. The in vivo potency of L-allylglycine may be enhanced by its metabolic conversion to the more potent GAD inhibitor, 2-keto-4-pentenoic acid. While the primary mechanism of action is well-understood, further research is needed to fully elucidate the specific quantitative differences in GAD inhibition between the enantiomers and to explore the broader implications of allylglycine-induced GABA depletion on other neurotransmitter and signaling pathways. The experimental protocols provided in this guide offer a framework for conducting such investigations. This document serves as a foundational resource for researchers working with allylglycine and its enantiomers, highlighting both the established knowledge and the areas requiring further exploration.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Molecular Siege: How DL-Allylglycine Subverts GABA Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The synthesis of GABA from glutamate (B1630785) is catalyzed by the enzyme glutamic acid decarboxylase (GAD). Disruption of this synthesis can have profound neurological consequences. DL-allylglycine, a well-known convulsant agent, exerts its effects by directly targeting and inhibiting GAD. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibition of GABA synthesis. We will explore the kinetic profile of this inhibition, detail the experimental protocols for its characterization, and present the relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurology.
Introduction: The GABAergic System and the Role of Glutamic Acid Decarboxylase (GAD)
The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. GABAergic neurotransmission is the principal source of inhibitory tone in the mature brain. The synthesis of GABA is a single-step enzymatic reaction catalyzed by glutamic acid decarboxylase (GAD), which converts L-glutamate into GABA.[1] This enzyme is a critical control point in the regulation of GABA levels.
Two isoforms of GAD, GAD65 and GAD67, are expressed in the brain from two different genes.[2] These isoforms differ in their cellular localization and regulation. GAD67 is distributed throughout the neuron and is responsible for basal GABA synthesis, while GAD65 is localized to nerve terminals and is involved in the synthesis of GABA for neurotransmission.[2] Both isoforms require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for their catalytic activity.
Inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and leading to hyperexcitability, which can manifest as seizures.[3] this compound is a potent inhibitor of GAD and has been extensively used as a tool in neuroscience research to induce seizures in animal models and to study the role of the GABAergic system in various neurological disorders.[4][5]
The Mechanism of this compound Inhibition of GAD
The inhibitory action of this compound on GAD is complex and multifaceted. While it is a potent inhibitor, its in vivo effects are significantly more pronounced than what is observed in in vitro enzyme assays. This suggests a multi-step process that may involve metabolic activation.
Direct Inhibition of GAD
In vitro studies have shown that L-allylglycine, the active isomer in the DL-racemic mixture, can directly inhibit GAD, although this typically requires high concentrations (in the millimolar range).[6] The precise nature of this direct inhibition is not fully elucidated in readily available literature, but it is believed to involve interaction with the active site of the enzyme.
Metabolic Activation to a More Potent Inhibitor
A key aspect of this compound's potent in vivo activity is its metabolic conversion to 2-keto-4-pentenoic acid.[6] This metabolite is a significantly more powerful inhibitor of GAD. This suggests that this compound may act as a pro-drug, with its full inhibitory potential being realized after metabolic transformation within the body.
The proposed mechanism of action for these inhibitors is thought to involve a "suicide" or "mechanism-based" inactivation of GAD. In this scenario, the inhibitor, structurally similar to the natural substrate (glutamate), binds to the active site of the enzyme. The enzyme then proceeds with its catalytic mechanism, but instead of producing GABA, it converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme.
dot
Caption: Metabolic activation and suicide inhibition of GAD by this compound.
Quantitative Analysis of GAD Inhibition
A thorough understanding of an inhibitor's potency requires quantitative data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to characterize enzyme inhibitors.
Unfortunately, specific IC50 or Ki values for the direct inhibition of GAD by this compound are not consistently reported in the readily available scientific literature, likely due to the focus on its more potent metabolite. The in vitro inhibitory activity of L-allylglycine is noted to be in the high millimolar range (1-80 mM).[6]
| Inhibitor | Enzyme Target | IC50/Ki | Notes |
| L-Allylglycine | Glutamic Acid Decarboxylase (GAD) | 1-80 mM (in vitro) | Direct inhibition.[6] |
| 2-Keto-4-pentenoic Acid | Glutamic Acid Decarboxylase (GAD) | More potent than L-allylglycine | The primary active metabolite in vivo.[6] |
Table 1: Inhibitory Potency of L-Allylglycine and its Metabolite.
Experimental Protocols for Studying GAD Inhibition
The study of GAD inhibition by this compound involves a combination of enzyme activity assays and analytical techniques to measure the product of the enzymatic reaction (GABA) and the substrate (glutamate).
Glutamic Acid Decarboxylase (GAD) Activity Assay
A common method to determine GAD activity is to measure the rate of GABA formation from glutamate. This can be achieved through various techniques, including colorimetric and fluorometric assays, as well as by direct quantification of GABA using High-Performance Liquid Chromatography (HPLC).
Representative Protocol for a Colorimetric GAD Activity Assay:
-
Enzyme Preparation: Prepare a crude or purified GAD enzyme solution from a biological source (e.g., brain tissue homogenate).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M pyridine-HCl, pH 4.5) containing the GAD cofactor, pyridoxal 5'-phosphate (PLP), at a suitable concentration (e.g., 0.2 mM).[7]
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-glutamate (e.g., 20 mM final concentration).[7]
-
Reaction Termination: Stop the reaction after a specific time by heat inactivation (e.g., boiling for 5 minutes).[7]
-
GABA Quantification: The amount of GABA produced can be determined using a subsequent enzymatic assay (GABase assay) or by HPLC analysis.
dot
Caption: Workflow for a GAD activity inhibition assay.
HPLC Analysis of GABA and Glutamate
HPLC is a highly sensitive and specific method for the simultaneous quantification of GABA and glutamate. This technique typically involves pre-column derivatization of the amino acids to render them detectable by fluorescence or electrochemical detectors.
General Protocol for HPLC Analysis:
-
Sample Preparation: Collect the reaction mixture from the GAD activity assay.
-
Derivatization: Derivatize the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride.[8][9] For example, mix the sample with an OPA solution in the presence of a thiol (e.g., β-mercaptoethanol) to form a fluorescent adduct.[10][11]
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Elution: Use an appropriate mobile phase gradient to separate the derivatized GABA and glutamate.
-
Detection: Detect the separated compounds using a fluorescence or electrochemical detector.
-
Quantification: Determine the concentrations of GABA and glutamate by comparing the peak areas to those of known standards.
Signaling Pathways and Logical Relationships
The inhibition of GAD by this compound initiates a cascade of events at the cellular and systemic levels, ultimately leading to a state of neuronal hyperexcitability.
dot
Caption: Pathophysiological cascade following GAD inhibition by this compound.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the critical role of GABA in maintaining central nervous system homeostasis. Its inhibitory effect on GABA synthesis is primarily mediated through its metabolic conversion to 2-keto-4-pentenoic acid, a potent suicide inhibitor of glutamic acid decarboxylase. This leads to a significant reduction in GABA levels, a subsequent decrease in GABAergic inhibition, and a state of neuronal hyperexcitability that can result in seizures. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate mechanisms of GABAergic regulation and its implications for neurological disorders. A deeper understanding of how compounds like this compound disrupt this system is crucial for the development of novel therapeutic strategies targeting the GABAergic pathway.
References
- 1. scbt.com [scbt.com]
- 2. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 7. Characterization of a novel glutamate decarboxylase (GAD) from Latilactobacillus curvatus K285 isolated from Gat -Kimchi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amuzainc.com [amuzainc.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on the Convulsant Properties of DL-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Allylglycine (2-amino-4-pentenoic acid) is a well-established convulsant agent widely utilized in neuroscience research to induce seizures in experimental animal models.[1][2] Its primary mechanism of action involves the inhibition of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][3] By impeding GAD activity, this compound leads to a significant reduction in brain GABA concentrations, thereby disrupting the delicate balance between excitatory and inhibitory neurotransmission and culminating in seizure activity.[1][2] This technical guide provides a comprehensive overview of the convulsant properties of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize quantitative data from various studies investigating the convulsant effects of this compound in different animal models.
Table 1: Dose-Response and Latency of this compound-Induced Seizures in Mice
| Dosage (mmol/kg, i.p.) | Seizure Incidence | Latency to Seizure Onset (minutes) | Reference |
| 1.0 | ED50 | 44 - 240 | [4][5] |
Table 2: Convulsant Doses of L-Allylglycine in Rats
| Dosage (mg/kg, i.p.) | Observed Seizure Types | Animal Model | Reference |
| 100 - 250 | Focal and generalized tonic extension | Male and Female Rats | [6] |
| 150 | Induces convulsive behaviors | Sprague-Dawley Rats | [3] |
Table 3: Effects of this compound on GAD Activity
| Animal Model | Dosage | Timing of GAD Inhibition | Maximal Inhibition (%) | Reference |
| Mice | 1.0 mmol/kg (i.p.) | 30-60 minutes before seizure onset | 40-60 | [4] |
Experimental Protocols
Induction of Seizures with this compound in Rodents (Intraperitoneal Administration)
This protocol describes the induction of seizures in mice or rats using intraperitoneal (i.p.) injection of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated to allow for an injection volume of approximately 10 mL/kg. For example, to achieve a dose of 1.0 mmol/kg (molar mass of Allylglycine is 115.13 g/mol ), dissolve 11.513 mg of this compound in 10 mL of saline for a 1 mg/mL solution.
-
Animal Weighing and Dose Calculation: Weigh each animal accurately immediately before injection to calculate the precise volume of the this compound solution to be administered.
-
Administration: Administer the calculated dose of this compound solution via intraperitoneal injection.
-
Observation: Immediately place the animal in an individual observation chamber. Observe continuously for the onset of seizure activity. Record the latency to the first seizure and the types of seizures exhibited (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) using a standardized scoring system (e.g., a modified Racine scale). Observation periods typically last for at least 4 hours post-injection.[4]
-
Data Analysis: Analyze the incidence of seizures, the latency to seizure onset, and the severity of seizures.
Measurement of Glutamate Decarboxylase (GAD) Activity in Brain Tissue
This protocol is based on an HPLC method for the quantification of GABA produced by GAD activity.
Materials:
-
Brain tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with a UV detector
-
C18 HPLC column
-
L-glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Reagents for derivatization of GABA (e.g., phenylisothiocyanate)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer
-
Standard solutions of GABA
Procedure:
-
Tissue Preparation: At a predetermined time point after this compound administration (e.g., just before the expected onset of seizures), euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.[4]
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.
-
Enzyme Reaction:
-
Incubate the brain homogenate with L-glutamic acid (the substrate for GAD) and PLP (a cofactor for GAD) at 37°C for a specific period.
-
Stop the reaction by adding a solution like acidic ethanol.
-
-
Derivatization: Derivatize the GABA produced in the reaction mixture to make it detectable by the UV detector of the HPLC system.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized GABA from other components on a C18 column using an appropriate mobile phase.
-
Detect the derivatized GABA using a UV detector at a specific wavelength.
-
-
Quantification: Quantify the amount of GABA produced by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized GABA. GAD activity is typically expressed as nmol of GABA produced per mg of protein per hour.
Mandatory Visualization
Caption: Mechanism of this compound-induced seizures.
Caption: Experimental workflow for studying this compound.
References
- 1. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
DL-Allylglycine as a Research Tool in Epilepsy Studies: An In-depth Technical Guide
Introduction
DL-Allylglycine (2-amino-4-pentenoic acid) is a convulsant agent widely utilized in neuroscience research to induce experimental seizures in animal models.[1][2] Its reliability in precipitating seizure activity makes it an invaluable tool for studying the fundamental neurobiological mechanisms underlying epilepsy, investigating epileptogenesis, and screening novel antiepileptic drugs (AEDs). This guide provides a comprehensive overview of this compound's mechanism of action, its application in various experimental paradigms, and detailed protocols for its use.
Core Mechanism of Action: GABA Synthesis Inhibition
The primary mechanism through which this compound exerts its convulsant effects is by inhibiting glutamate (B1630785) decarboxylase (GAD) , the rate-limiting enzyme responsible for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1][2][3]
Inhibition of GAD leads to a marked decrease in brain GABA concentrations.[1][4][5] This depletion of GABA shifts the delicate balance between neuronal excitation and inhibition towards a state of hyperexcitability, lowering the seizure threshold and leading to the generation of spontaneous, recurrent seizure activity.[6][7] Studies have shown that a critical reduction in the rate of GABA synthesis is directly responsible for seizure onset.[6] L-Allylglycine seizures are associated with generalized decreases in GABA levels ranging from -32% to -54% in various brain regions.[5]
While GAD inhibition is the primary pathway, this compound also affects other enzymes. It has been shown to significantly increase the activity of ornithine decarboxylase (ODC) and decrease the activity of S-adenosyl-L-methionine decarboxylase (SAM-DC) in the mouse brain.[1][4]
Caption: Mechanism of this compound action on GABA synthesis.
Application in Animal Models of Epilepsy
This compound is effective at inducing seizures across a range of species, making it a versatile tool for epilepsy research.[6][8][9][10] The model is particularly noted for its high level of treatment resistance to some conventional AEDs, which makes it suitable for studying pharmacoresistant epilepsy.[10][11]
Quantitative Data from In Vivo Studies
The dosage, route of administration, and latency to seizure onset vary depending on the animal model used. The following table summarizes key quantitative data from published studies.
| Animal Model | Dosage | Route of Administration | Key Effects & Observations | Latency to Seizure Onset | Reference |
| Mice | 1.0 mmol/kg | Intraperitoneal (i.p.) | ED₅₀ for seizures; GAD activity inhibited by 40-60%. | 44 - 240 minutes | [6] |
| Rats | 100 - 250 mg/kg | Intraperitoneal (i.p.) | Induces focal and generalized tonic extension seizures. | Not Specified | [12] |
| Rats (L-isomer) | 2.4 mmol/kg | Intravenous (i.v.) | Generalized decreases in GABA concentrations. | Seizure activity observed at 20 min | [5] |
| Baboons (Papio papio) | 0.87 - 3.1 mmol/kg | Intravenous (i.v.) | Enhancement of myoclonic responses to photic stimulation. | 2 - 14 hours (at higher doses) | [6] |
| Cats | 30 - 40 mg/kg | Intravenous (i.v.) | Induces stable photosensitivity with photically induced seizures. | Not Specified | [1][4] |
| Zebrafish (Larval) | Not Specified | Bath Application | Behavioral and electrographic seizure activity comparable to mice. | Not Specified | [10][13] |
Stereoisomer Specificity
The convulsant actions of allylglycine are stereospecific. The L-isomer (L-Allylglycine) is significantly more potent in inducing seizures and inhibiting GAD than the D-isomer.[8][14] D-Allylglycine's activity is largely confined to the brain stem and cerebellum, as its conversion to an active GAD-inhibiting compound depends on the enzyme D-amino acid oxidase, which is concentrated in these areas.[8][15]
Experimental Protocols
The following section outlines a generalized protocol for inducing seizures in rodents using this compound. This protocol should be adapted based on specific research questions and institutional animal care guidelines.
Rodent Seizure Induction Protocol
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
House animals individually with free access to food and water, maintaining a 12-hour light/dark cycle.
-
Allow at least 7 days for acclimatization before the experiment.
-
For EEG studies, surgically implant cortical electrodes under anesthesia at least one week prior to the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in sterile 0.9% saline.
-
Administer the solution via intraperitoneal (i.p.) injection at a dose range of 100-250 mg/kg.[12]
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place the animal in a transparent observation chamber.
-
Record behavior continuously for at least 4 hours.
-
Score seizure severity using a standardized scale (e.g., Racine's scale for limbic seizures).
-
Note the latency to the first seizure and the frequency and duration of subsequent seizures.
-
-
Data Analysis:
-
For behavioral data, compare seizure scores, latencies, and frequencies between experimental groups using appropriate statistical tests (e.g., Mann-Whitney U test, ANOVA).
-
For EEG data, analyze recordings for epileptiform discharges (e.g., spikes, polyspikes, and wave discharges).[6]
-
Caption: A typical experimental workflow for seizure induction.
Neurochemical and Electrophysiological Consequences
Administration of this compound induces significant and measurable changes in brain chemistry beyond just GABA levels. These alterations are crucial for understanding the resulting network hyperexcitability.
Regional Changes in Amino Acid Levels
Studies in rats have quantified the changes in neurotransmitter amino acids in different brain regions following L-Allylglycine-induced seizures.
| Brain Region | GABA | Glutamine | Aspartate | Reference |
| Cortex | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | ↓ (Decrease of 14%) | [5] |
| Cerebellum | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | No Significant Change | [5] |
| Hippocampus | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | No Significant Change | [5] |
Immunocytochemical studies confirm these findings, showing a substantial decrease in GABA-immunoreactive terminals in the hippocampus and cerebellum after L-allylglycine treatment.[16]
Utility in Antiepileptic Drug (AED) Screening
The this compound seizure model is a valuable platform for evaluating the efficacy of potential antiseizure medications. Its utility is particularly pronounced in identifying compounds effective against seizures that are resistant to conventional therapies.
Efficacy of Existing AEDs
A study in rats assessed the ability of various clinically used AEDs to antagonize seizures induced by this compound. The results highlight the model's specificity.
| Antiepileptic Drug (AED) | Effect on this compound Seizures |
| Trimethadione | No Antagonism |
| Ethosuximide | No Antagonism |
| Clonazepam | Antagonism |
| Phenobarbital | Antagonism |
| Diphenylhydantoin | Antagonism |
| Primidone | Antagonism |
| Valproate Sodium | Antagonism |
| Baclofen | Antagonism |
Table based on data from De Sarro et al. (1985)[11]
The failure of drugs effective against absence seizures (ethosuximide, trimethadione) to prevent allylglycine-induced convulsions suggests this model can differentiate between drugs for generalized convulsive seizures and those for absence seizures.[11]
Caption: Logic diagram for AED screening using the allylglycine model.
Conclusion
This compound is a robust and well-characterized pharmacological tool for epilepsy research. By directly inhibiting GABA synthesis, it provides a reliable method for inducing seizures that are mechanistically relevant to seizure disorders arising from GABAergic dysfunction. Its utility spans from fundamental studies of seizure networks and neurochemical changes to the preclinical screening of novel anticonvulsant therapies, especially those targeting treatment-resistant forms of epilepsy. Researchers using this model must consider the specific stereoisomer, animal species, and dosage to ensure reproducible and relevant results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 5. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioural effects of allylglycine (2-amino-4-pentenoic acid) and 2-keto-4-pentenoic acid following focal injection into the rat cerebellum and caudate nucleus [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuro-disruptive Effects of DL-Allylglycine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Allylglycine, a derivative of the amino acid glycine, is a potent convulsant agent that has been instrumental in the study of epilepsy and the mechanisms of neuronal inhibition. Its primary mode of action is the irreversible inhibition of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By disrupting GABAergic transmission, this compound provides a reliable model for inducing seizures in experimental animals, thereby facilitating research into the underlying pathophysiology of epilepsy and the development of novel anticonvulsant therapies. This technical guide provides a comprehensive overview of the neuronal effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from studies investigating the in vivo effects of this compound.
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mice | Intraperitoneal (i.p.) | ED50 for Seizures | 1.0 mmol/kg | [1][2] |
| Rats (Female) | Intraperitoneal (i.p.) | Seizure-inducing Doses | 100, 150, 200, 250 mg/kg | [3] |
| Rats (Male) | Intraperitoneal (i.p.) | Seizure-inducing Doses | 100, 150, 200, 250 mg/kg | [3] |
| Baboons (Papio papio) | Intravenous (i.v.) | Subconvulsant Doses | 0.87-3.1 mmol/kg | [1][2] |
| Baboons (Papio papio) | Intravenous (i.v.) | Seizure-inducing Doses | 4.0-4.3 mmol/kg | [1][2] |
| Cats | Intravenous (i.v.) | Seizure-inducing Doses | 30-40 mg/kg | [4][5] |
Table 1: Seizure Induction Dosages of this compound in Various Animal Models
| Animal Model | Administration Route and Dose | Time Point | Effect | Reference |
| Mice | i.p. (convulsant dose) | 30-60 min before seizure onset | GAD activity inhibition evident | [1][2] |
| Mice | i.p. (convulsant dose) | Just before or during seizure activity | Maximal GAD inhibition (40-60%) | [1][2] |
| Mice | i.p. (0.8 mmol/kg) | Not specified | Increased brain ornithine decarboxylase (ODC) activity | [4][5] |
| Mice | i.p. (0.8 mmol/kg) | Not specified | Decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity | [4][5] |
| Mice | Not specified | 44-240 min post-administration | Latency to seizure onset | [1][2] |
| Baboons (Papio papio) | i.v. (4.0-4.3 mmol/kg) | 2-14 hours post-administration | Recurrent brief seizures | [1][2] |
Table 2: Time Course of this compound's Effects
Core Signaling Pathway: Inhibition of GABA Synthesis
The primary mechanism by which this compound exerts its convulsant effect is through the direct and irreversible inhibition of glutamate decarboxylase (GAD). GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. By inhibiting GAD, this compound leads to a significant reduction in brain GABA concentrations.[4][5] This depletion of the brain's primary inhibitory neurotransmitter disrupts the delicate balance between excitation and inhibition, leading to hyperexcitability and the generation of seizures.
This compound inhibits GAD, reducing GABA synthesis.
Experimental Protocols
Induction of Seizures in Rodents with this compound
This protocol outlines the procedure for inducing seizures in mice or rats to study the effects of this compound.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Electroencephalogram (EEG) recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (e.g., 10 ml/kg body weight).
-
Dosage Calculation: Weigh each animal immediately before injection to accurately calculate the required dose.
-
Administration: Administer the calculated dose of this compound via intraperitoneal injection.
-
Observation: Place the animal in an observation chamber and monitor continuously for the onset, duration, and severity of seizures. A seizure scoring system (e.g., a modified Racine scale) can be used for quantification. The latency to the first seizure should be recorded.[3]
-
EEG Monitoring (Optional): For more detailed analysis of seizure activity, implant EEG electrodes prior to the experiment. Record EEG activity continuously following this compound administration.
-
Data Analysis: Analyze seizure parameters such as latency to onset, duration, and frequency. If using EEG, analyze spike and wave discharges and other electrographic seizure markers.
Measurement of Glutamate Decarboxylase (GAD) Activity in Brain Tissue
This protocol describes a common method for determining GAD activity in brain homogenates.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Ice-cold homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Substrate solution (containing L-glutamic acid and pyridoxal (B1214274) 5'-phosphate)
-
Reagents for detecting GABA or CO2 (products of the GAD reaction)
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Preparation: Euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The supernatant will contain the cytosolic GAD.
-
Enzyme Assay:
-
Pre-incubate an aliquot of the supernatant at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or boiling).
-
-
Product Measurement: Quantify the amount of GABA or CO2 produced. This can be done using various methods, including fluorometric assays, high-performance liquid chromatography (HPLC), or radiometric assays.[6]
-
Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using a Bradford or BCA assay).
-
Data Analysis: Express GAD activity as the amount of product formed per unit of time per milligram of protein (e.g., nmol/min/mg protein). Compare the activity between control and this compound-treated groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the neuronal effects of this compound.
Typical workflow for this compound neuronal effect studies.
Conclusion
This compound remains a valuable pharmacological tool for investigating the fundamental mechanisms of epilepsy and the role of GABAergic inhibition in neuronal function. Its well-characterized action as a GAD inhibitor allows for the creation of robust and reproducible animal models of seizures. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the broader neurochemical and network-level effects of this compound will continue to enhance our understanding of seizure generation and contribute to the development of more effective antiepileptic therapies.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemisgroup.us [chemisgroup.us]
The Impact of DL-Allylglycine on Neurotransmitter Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Allylglycine is a well-established convulsant agent utilized in neuroscience research to model epileptic seizures. Its primary mechanism of action is the inhibition of glutamate (B1630785) decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from its precursor, glutamate. This inhibition leads to a significant reduction in brain GABA concentrations, disrupting the excitatory/inhibitory balance and inducing seizure activity. This technical guide provides an in-depth overview of the effects of this compound on neurotransmitter levels, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action: Inhibition of GABA Synthesis
This compound, and its L-enantiomer, act as inhibitors of glutamate decarboxylase (GAD). GAD catalyzes the decarboxylation of glutamate to form GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking GAD, allylglycine effectively reduces the synthesis of GABA, leading to a decline in its cerebral concentrations. This reduction in inhibitory tone is believed to be the principal cause of the convulsant effects observed following allylglycine administration.
Quantitative Impact on Neurotransmitter Levels
Administration of L-allylglycine, the active enantiomer, induces significant and region-specific changes in the concentrations of several key amino acid neurotransmitters. The most profound effect is the reduction of GABA levels.
Table 1: Changes in Neurotransmitter Concentrations in Rat Brain Following L-Allylglycine Administration
| Brain Region | Neurotransmitter | Percentage Change |
| Cortex | GABA | -32% to -54% (generalized decrease) |
| Glutamine | +10% to +53% (generalized increase) | |
| Aspartate | -14% | |
| Cerebellum | GABA | -32% to -54% (generalized decrease) |
| Glutamine | +10% to +53% (generalized increase) | |
| Hippocampus | GABA | -32% to -54% (generalized decrease) |
| Glutamine | +10% to +53% (generalized increase) |
Data is derived from studies inducing seizures in rats with L-allylglycine. The ranges represent generalized changes across the studied brain regions.
Experimental Protocols
The following sections outline typical methodologies employed in studies investigating the effects of this compound.
Animal Models and Seizure Induction
-
Animal Models: The most commonly used animal models are rats (e.g., Sprague-Dawley, Wistar) and mice.
-
Administration of this compound:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Dosage: Dosages vary depending on the animal model and desired effect. For instance, in rats, doses of 100-250 mg/kg (i.p.) of L-allylglycine have been used to induce seizures. In another study, 2.4 mmol/kg (i.v.) of L-allylglycine was administered to rats.
-
-
Seizure Monitoring: Following administration, animals are observed for behavioral signs of seizures. Electroencephalography (EEG) can be used for more detailed monitoring of seizure activity.
Measurement of Neurotransmitter Levels
-
Sample Preparation:
-
At a predetermined time following allylglycine administration (e.g., after 20 minutes of seizure activity), animals are euthanized.
-
The brain is rapidly excised and dissected to isolate specific regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Brain tissue is then processed for neurotransmitter extraction, often involving homogenization in an acidic solution.
-
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the separation and quantification of amino acid neurotransmitters.
-
Detection Methods: Common detection methods coupled with HPLC include fluorescence and electrochemical detection, which offer high sensitivity for neurotransmitter analysis.
-
Signaling Pathways and Logical Relationships
The inhibition of GAD by this compound sets off a cascade of changes in related metabolic pathways, most notably the glutamate-glutamine cycle.
The decrease in GABA synthesis due to GAD inhibition by this compound likely leads to a relative surplus of its precursor, glutamate. This excess glutamate can then be shunted into other metabolic pathways. One such pathway is the conversion of glutamate to glutamine by glutamine synthetase, which is consistent with the observed increase in glutamine levels. The decrease in aspartate suggests that allylglycine may also impact other metabolic pathways linked to the tricarboxylic acid (TCA) cycle, from which the carbon skeletons for these amino acids are derived.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of GABAergic inhibition in seizure generation and epilepsy. Its targeted inhibition of GAD provides a clear mechanism for its proconvulsant effects. The resulting decrease in GABA and subsequent alterations in glutamate, glutamine, and aspartate levels highlight the intricate balance of amino acid neurotransmission in the brain. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of neuroscience and epilepsy research. Further investigation is warranted to fully elucidate the downstream effects of these neurotransmitter perturbations on neuronal signaling and network activity.
Methodological & Application
Protocol for Inducing Seizures with DL-Allylglycine in Rats
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the induction of seizures in rats using DL-Allylglycine, a classical convulsant agent. This model is valuable for studying the mechanisms of epilepsy, screening potential anti-convulsant therapies, and investigating the role of the GABAergic system in seizure generation.
Introduction
This compound is an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, this compound leads to a reduction in GABA levels in the brain, resulting in a disinhibition of neuronal activity and subsequent seizure generation. This model allows for the controlled induction of seizures to study their underlying pathophysiology and to evaluate the efficacy of novel therapeutic interventions.
Materials and Reagents
-
This compound (or L-Allylglycine, the active enantiomer)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
Surgical instruments for stereotaxic surgery (for intracerebroventricular administration)
-
EEG recording system (including electrodes, amplifier, and data acquisition software)
-
Video monitoring equipment
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-induced seizures in rats.
Table 1: Dosage and Seizure Latency by Administration Route
| Administration Route | Dosage Range | Typical Seizure Latency | Seizure Type Observed |
| Intraperitoneal (IP) | 100 - 250 mg/kg | 30 - 60 minutes | Focal and generalized tonic-clonic seizures |
| Intravenous (IV) | 2.4 mmol/kg | Shorter than IP | Generalized seizures |
| Subcutaneous (SC) | Data not readily available | Expected to be longer than IP | Likely similar to IP |
| Intracerebroventricular (ICV) | Data not readily available | Expected to be rapid | Focal or generalized seizures depending on injection site |
Table 2: Behavioral Seizure Scoring (Modified Racine Scale)
| Score | Behavioral Manifestations |
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Note: The Racine scale was originally developed for kindling models but is widely adapted for scoring chemically-induced seizures. A modified scale may be necessary to accurately capture all behaviors observed with this compound.
Experimental Protocols
Animal Preparation
-
Animals: Adult male or female Wistar or Sprague-Dawley rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation (for EEG and ICV):
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane or ketamine/xylazine).
-
For EEG recording, implant epidural or subdural electrodes over the desired brain regions (e.g., cortex, hippocampus) according to standard stereotaxic procedures. A reference and ground electrode should also be implanted.
-
For ICV administration, implant a guide cannula into a lateral ventricle using stereotaxic coordinates.
-
Secure the electrode pedestal and/or cannula to the skull with dental cement.
-
Allow the animals to recover for at least one week before the seizure induction experiment.
-
This compound Solution Preparation
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration. Warming the solution slightly may aid in dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
The prepared solution can be stored at -20°C for one month or -80°C for up to six months.
Administration of this compound
4.3.1. Intraperitoneal (IP) Injection
-
Restrain the rat manually.
-
Locate the lower right abdominal quadrant.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid or blood is withdrawn, indicating correct placement.
-
Inject the calculated volume of this compound solution.
4.3.2. Subcutaneous (SC) Injection
-
Grasp the loose skin over the dorsal neck and shoulder region to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the this compound solution.
4.3.3. Intracerebroventricular (ICV) Injection
-
Gently restrain the conscious, recovered rat.
-
Remove the dummy cannula from the implanted guide cannula.
-
Insert the injector cannula, which extends slightly beyond the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min) using a microinjection pump.
-
Leave the injector in place for a minute post-infusion to prevent backflow.
Seizure Monitoring and Assessment
-
Behavioral Monitoring: Immediately after this compound administration, place the rat in a clear observation chamber.
-
Record the latency to the first seizure and the duration of each seizure episode.
-
Score the seizure severity at regular intervals using the modified Racine scale (Table 2).
-
Video record the entire observation period for later detailed analysis.
-
EEG Monitoring:
-
Connect the animal to the EEG recording system.
-
Record baseline EEG for a period before this compound administration.
-
Continuously record EEG throughout the experiment, ensuring synchronization with the video recording.
-
Analyze the EEG data for epileptiform activity, such as spikes, sharp waves, and polyspike-wave discharges, and correlate these with the observed behaviors.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits GAD, reducing GABA synthesis and leading to seizures.
Experimental Workflow
Caption: Workflow for this compound-induced seizure experiments in rats.
Application Notes and Protocols for DL-Allylglycine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DL-allylglycine in mice, focusing on dosage, administration routes, and its application in seizure induction models.
Mechanism of Action
This compound is an inhibitor of glutamate (B1630785) decarboxylase (GAD), the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][2] By inhibiting GAD, this compound leads to a reduction in brain GABA concentrations, disrupting the excitatory/inhibitory balance and resulting in convulsive seizures.[1][2] This makes it a useful tool for studying epilepsy and screening potential anti-epileptic drugs, particularly for treatment-resistant seizures.[3]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and their observed effects when administered to mice.
Table 1: Intraperitoneal (i.p.) Dosages of this compound in Mice
| Dosage (mmol/kg) | Dosage (mg/kg)* | Mouse Strain | Observed Effects | Reference |
| 0.8 | 92.1 | NMRI | Increased brain ornithine decarboxylase (ODC) activity, decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity, and inhibited GAD activity. | [2] |
| 1.0 | 115.1 | Not Specified | ED50 for seizure induction. | [1] |
| Not Specified | 300 | Not Specified | Induces recurrent clonic seizures. | [4] |
| Not Specified | 147-195 | Not Specified | LD50 (Median lethal dose). |
*Conversion based on a molecular weight of 115.13 g/mol for this compound.
Table 2: Onset and Nature of Seizures
| Administration Route | Latency to Seizure Onset | Type of Seizure | Reference |
| Intraperitoneal (i.p.) | 44 - 240 minutes | Myoclonic jerks, clonic and tonic-clonic seizures. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dosage in mg/kg (e.g., 100 mg/kg).
-
Determine the injection volume in mL/kg (a standard volume is 10 mL/kg).
-
Calculate the required concentration of the solution (mg/mL) using the formula:
-
Concentration (mg/mL) = Dosage (mg/kg) / Injection Volume (mL/kg)
-
Example: For a 100 mg/kg dose and a 10 mL/kg injection volume, the concentration is 10 mg/mL.
-
-
Calculate the total volume of solution needed based on the number and weight of the mice to be injected.
-
-
Weigh the this compound:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
-
Dissolve in sterile saline:
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the this compound is completely dissolved. If water is used as the solvent, the final solution must be sterile filtered.[2]
-
-
Sterile filtration (if necessary):
-
If the solution is not prepared under completely aseptic conditions, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage:
-
Use the solution immediately. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol details the procedure for administering this compound via intraperitoneal injection to induce seizures.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Observation cages
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the this compound solution to be injected.
-
Allow the mice to acclimate to the experimental room.
-
-
Injection Procedure:
-
Restrain the mouse securely by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to an observation cage.
-
-
Post-Administration Monitoring:
-
Immediately after injection, place the mouse in an individual observation cage to allow for clear monitoring of behavior.
-
Continuously observe the mice for the onset, duration, and severity of seizures for at least 4 hours, as the latency to seizure onset can be variable (44-240 minutes).[1]
-
Score the seizure severity using a standardized scale, such as the modified Racine scale (see Table 3).
-
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Stage | Behavioral Manifestations |
| 0 | No behavioral changes. |
| 1 | Myoclonic jerks of the head and neck, with or without tail stiffening. |
| 2 | Unilateral or incomplete clonic seizure. |
| 3 | Bilateral forelimb clonus and rearing. |
| 4 | Tonic-clonic seizure with wild running, followed by loss of righting reflex. |
| 5 | Severe tonic-clonic seizure with full extension of forelimbs and hindlimbs. |
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits GAD, blocking GABA synthesis.
Experimental Workflow Diagram
Caption: Workflow for this compound-induced seizure experiments in mice.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of DL-Allylglycine in Studying GABAergic Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysfunction of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodevelopmental disorders. DL-Allylglycine is a valuable pharmacological tool for investigating the consequences of compromised GABA synthesis. By irreversibly inhibiting glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA, this compound effectively reduces GABA levels in the brain, providing a robust model for studying GABAergic hypofunction.[1] This document provides detailed application notes and protocols for utilizing this compound in preclinical research.
Mechanism of Action
This compound acts as an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of GABA.[1] This inhibition leads to a significant decrease in brain GABA concentrations.[1] The reduction in GABAergic inhibitory neurotransmission results in a state of neuronal hyperexcitability, which can manifest as seizures. This makes this compound a potent convulsant agent and a useful tool for modeling epilepsy and other conditions associated with GABAergic deficits.
Applications
-
Modeling Epilepsy and Seizures: Acute administration of this compound is a well-established method for inducing seizures in various animal models, including mice and rats.[2] This model is particularly useful for studying treatment-resistant seizures and for screening potential anticonvulsant compounds.[1]
-
Investigating Anxiety and Affective Disorders: Chronic, low-dose administration of this compound can be used to induce a state of sustained GABAergic hypofunction, which may model the neurobiological underpinnings of anxiety and other mood disorders.
-
Studying Neurodevelopmental Disorders: Given the critical role of GABA in brain development, manipulating GABAergic signaling with this compound in early life can provide insights into the pathophysiology of neurodevelopmental disorders associated with GABAergic dysfunction.
Data Presentation
Table 1: Effects of L-Allylglycine on Neurotransmitter Levels in Rat Brain
This table summarizes the percentage change in various amino acid concentrations in different brain regions of rats following the administration of L-Allylglycine (2.4 mmol/kg, i.v.) and 20 minutes of seizure activity.
| Brain Region | GABA | Glutamine | Aspartate |
| Cortex | ↓ 32-54% | ↑ 10-53% | ↓ 14% |
| Cerebellum | ↓ 32-54% | ↑ 10-53% | No significant change |
| Hippocampus | ↓ 32-54% | ↑ 10-53% | No significant change |
Data compiled from a study on changes in regional neurotransmitter amino acid levels during seizures.[3]
Table 2: Dose-Response of L-Allylglycine on Seizure Induction in Rats
This table outlines the dose-dependent effects of intraperitoneally (IP) administered L-Allylglycine on the induction of focal and generalized tonic extension seizures in female rats.
| Dose (mg/kg) | Seizure Type | Latency to First Seizure (minutes, mean ± SEM) |
| 100 | Focal | Not consistently observed |
| Generalized Tonic Extension | Not consistently observed | |
| 150 | Focal | 45.3 ± 5.2 |
| Generalized Tonic Extension | 58.7 ± 6.1 | |
| 200 | Focal | 32.8 ± 4.7 |
| Generalized Tonic Extension | 41.5 ± 5.3 | |
| 250 | Focal | 25.1 ± 3.9 |
| Generalized Tonic Extension | 33.6 ± 4.2 |
Data adapted from a study on allylglycine-induced seizures in male and female rats.[2]
Experimental Protocols
Protocol 1: Acute Seizure Induction in Mice using this compound
This protocol describes the induction of acute seizures in mice for the screening of anticonvulsant drugs or for studying the neurobiology of epilepsy.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Observation chamber
-
Video recording equipment (optional)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline.
-
The concentration of the solution should be calculated based on the desired dose and an injection volume of 10 mL/kg body weight. For example, for a dose of 150 mg/kg, the concentration would be 15 mg/mL.
-
Ensure the powder is completely dissolved. Gentle warming and vortexing may be necessary. Allow the solution to cool to room temperature before injection.
-
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6, 8-12 weeks old).
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
-
Administration of this compound:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Gently restrain the mouse and inject into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Observe the animal continuously for at least 2 hours. Video recording is recommended for later detailed analysis.
-
Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 5 minutes).
-
Modified Racine Scale for Seizure Scoring:
-
Stage 0: No behavioral change.
-
Stage 1: Mouth and facial movements, head nodding.
-
Stage 2: Myoclonic jerks of the head and neck.
-
Stage 3: Clonic convulsions of one forelimb.
-
Stage 4: Bilateral forelimb clonus with rearing.
-
Stage 5: Generalized tonic-clonic seizures with loss of posture.
Protocol 2: Assessment of Anxiety-Like Behavior Following Chronic GABA Depletion
This protocol outlines the use of the Elevated Plus Maze (EPM) and Open Field Test (OFT) to assess anxiety-like behavior in mice following chronic administration of a low dose of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Elevated Plus Maze apparatus
-
Open Field arena
-
Video tracking software
Procedure:
-
Chronic this compound Administration:
-
Prepare a low-concentration solution of this compound in saline. The exact dose should be determined empirically but may range from 25-50 mg/kg.
-
Administer the solution via IP injection daily for a predetermined period (e.g., 7-14 days).
-
A control group should receive daily injections of saline.
-
-
Elevated Plus Maze (EPM) Test:
-
On the day of testing, acclimatize the mice to the behavioral testing room for at least 30 minutes.
-
Place each mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
An increase in anxiety-like behavior is indicated by a decrease in the time spent in and the number of entries into the open arms.
-
-
Open Field Test (OFT):
-
The OFT can be performed on the same or a subsequent day.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors.
-
Anxiety-like behavior is characterized by a preference for the periphery (thigmotaxis), reduced time in the center, and decreased exploratory behaviors.
-
Protocol 3: Neurochemical Analysis of Brain Tissue
This protocol provides a general method for quantifying GABA and glutamate levels in brain tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Brain tissue from experimental animals
-
Homogenizer
-
Centrifuge
-
HPLC system with a fluorescence or electrochemical detector
-
Reagents for derivatization (e.g., o-phthaldialdehyde)
-
Standards for GABA and glutamate
Procedure:
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., perchloric acid).
-
-
Sample Processing:
-
Centrifuge the homogenate to pellet the protein.
-
Collect the supernatant, which contains the amino acids.
-
Derivatize the amino acids in the supernatant according to the specific HPLC method being used.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using an appropriate column and mobile phase.
-
Detect and quantify the peaks corresponding to GABA and glutamate by comparing them to the retention times and peak areas of the standards.
-
-
Data Analysis:
-
Calculate the concentration of GABA and glutamate in the brain tissue, typically expressed as nmol/mg of tissue.
-
Compare the levels between the this compound-treated group and the control group.
-
Conclusion
This compound is a versatile and effective tool for studying the role of GABAergic dysfunction in a variety of neurological and psychiatric conditions. The protocols outlined in this document provide a framework for using this compound to induce seizures, model anxiety-like behaviors, and assess the neurochemical consequences of reduced GABA synthesis. By carefully designing and executing experiments using this compound, researchers can gain valuable insights into the pathophysiology of GABA-related disorders and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using DL-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Allylglycine is a crucial tool in neuroscience research, primarily utilized for its ability to induce seizure-like activity in vitro. As an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this compound effectively reduces GABAergic inhibition within neuronal networks.[1][2] This controlled disinhibition allows for the study of epileptiform activity, neuronal excitability, and the screening of potential anti-convulsant compounds. These application notes provide detailed protocols for the use of this compound in in vitro models, including primary neuronal cultures and brain slices.
Mechanism of Action
This compound acts as an irreversible inhibitor of GAD, leading to a significant decrease in the synthesis of GABA from glutamate.[1][2] This reduction in GABA levels diminishes the inhibitory tone in the central nervous system, resulting in a state of hyperexcitability and spontaneous neuronal firing, which can manifest as epileptiform discharges. It is important to note that while effective in cellular models, some studies have shown that this compound is a relatively weak inhibitor of GAD in brain homogenates, suggesting that prolonged exposure is necessary to observe significant effects in vitro.
References
Application Notes and Protocols for Electrophysiological Recordings Following DL-Allylglycine Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Allylglycine, a potent inhibitor of glutamate (B1630785) decarboxylase (GAD), for inducing epileptiform activity and studying its effects on neuronal electrophysiology. The following sections detail the mechanism of action, present quantitative data from relevant studies, and offer detailed protocols for in vivo and in vitro experimental setups.
Introduction
This compound is an irreversible inhibitor of the enzyme glutamate decarboxylase (GAD), which is responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1] By blocking GAD, this compound leads to a reduction in GABA levels in the brain, resulting in a state of hyperexcitability and the induction of seizures. This makes it a valuable pharmacological tool for modeling epilepsy and investigating the role of the GABAergic system in neuronal function and dysfunction.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate neuronal activity.
Table 1: Changes in Neuronal Firing Patterns in Rat Substantia Nigra
| Firing Pattern | Control (%) | This compound Treated (%) |
| Pacemaker | 42 | 12 |
| Random | 46 | 85 |
| Bursty | 12 | 3 |
Data extracted from a study on the effects of chronic intrastriatal this compound administration on the firing modes of nigral dopaminergic neurons in rats.[2]
Table 2: Latency to Seizure Onset Following Systemic this compound Administration
| Animal Model | Administration Route | Dose (mmol/kg) | Latency to Seizure Onset |
| Mice | Intraperitoneal | 1.0 | 44 - 240 minutes |
| Baboons (Papio papio) | Intravenous | 4.0 - 4.3 | 2 - 14 hours |
Data from a study investigating the convulsant effects of GAD inhibitors.[3]
Signaling Pathway
This compound's primary mechanism of action is the inhibition of GABA synthesis. This disrupts the excitatory/inhibitory balance within neuronal circuits, leading to hyperexcitability.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro electrophysiological recordings following the application of this compound.
In Vivo Electroencephalography (EEG) Recording in Rodents
This protocol describes the procedure for recording EEG activity in rodents after systemic administration of this compound to induce seizures.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Miniature skull screws for EEG electrodes
-
Dental cement
-
EEG recording system with headstage and commutator
-
Data acquisition and analysis software
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Expose the skull and drill small burr holes for the placement of EEG screw electrodes over the brain regions of interest (e.g., frontal cortex, hippocampus). A reference screw should be placed over a region with minimal electrical activity, such as the cerebellum.
-
Secure the screws to the skull with dental cement, along with a head-mounted connector.
-
Allow the animal to recover for at least one week post-surgery.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (IP) injection. A typical dose to induce seizures in mice is around 1.0 mmol/kg.[3]
-
-
EEG Recording:
-
Connect the animal's head-mounted connector to the EEG recording system.
-
Place the animal in a recording chamber that allows for free movement and video monitoring.
-
Record baseline EEG for at least 30 minutes before this compound injection.
-
Continue recording EEG and video after injection to monitor for the onset of epileptiform activity and behavioral seizures. Recording should continue for several hours to capture the full effect.[3]
-
-
Data Analysis:
-
Visually inspect the EEG recordings for epileptiform discharges (e.g., spikes, sharp waves, spike-wave complexes).
-
Quantify seizure parameters such as latency to the first seizure, seizure duration, and number of seizures.
-
Perform power spectral analysis to determine changes in the power of different frequency bands (delta, theta, alpha, beta, gamma) during the pre-ictal, ictal, and post-ictal periods.
-
In Vitro Brain Slice Electrophysiology
This protocol details the procedure for recording neuronal activity from acute brain slices in the presence of this compound.
Materials:
-
This compound
-
Rodent (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Recovery chamber and recording chamber
-
Patch-clamp or extracellular recording setup (amplifier, micromanipulators, electrodes)
-
Data acquisition and analysis software
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome.[4][5][6]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain at room temperature.[7]
-
-
This compound Application:
-
Prepare a stock solution of this compound.
-
For bath application, dilute the stock solution into the recording aCSF to the desired final concentration. The effective concentration will need to be determined empirically for the specific brain region and cell type.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain a baseline recording of neuronal activity (e.g., spontaneous firing, synaptic potentials) for at least 10-15 minutes.
-
Switch to the aCSF containing this compound and record the changes in neuronal activity. The onset of effect may be gradual as GABA levels are depleted.[8]
-
Recordings can be made in whole-cell patch-clamp configuration to measure changes in membrane potential, firing rate, and synaptic currents, or with extracellular electrodes to monitor changes in population activity.
-
-
Data Analysis:
-
Analyze changes in neuronal firing rate (spikes/second).
-
Measure alterations in the frequency and amplitude of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
-
Characterize any induced epileptiform activity, such as paroxysmal depolarizing shifts or synchronized bursting.
-
Conclusion
This compound is a robust tool for inducing a state of GABA deficiency, providing a valuable model for studying the mechanisms of epilepsy and the role of GABAergic inhibition in the central nervous system. The protocols and data presented here offer a foundation for researchers to design and execute electrophysiological experiments to further elucidate the neurobiological consequences of impaired GABAergic neurotransmission. Careful consideration of experimental parameters such as dosage, timing, and recording technique is crucial for obtaining reliable and reproducible results.
References
- 1. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chronic administration of DL-allyl-glycine into the neostriatum, disorganises the firing modes of the nigral dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. protocols.io [protocols.io]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. f1000research.com [f1000research.com]
Application Notes and Protocols for Creating a Chronic Epilepsy Model with DL-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for establishing a chronic epilepsy model in rodents using DL-Allylglycine, a classical inhibitor of Glutamic Acid Decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis. This model is valuable for studying the mechanisms of epileptogenesis, seizure propagation, and for the preclinical evaluation of novel anti-epileptic drugs (AEDs).
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures. Animal models are indispensable tools for understanding the underlying pathophysiology and for developing new therapeutic strategies. The this compound model of epilepsy is based on the principle of reducing inhibitory neurotransmission. By inhibiting GAD, this compound depletes the brain of its primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This disruption of the excitatory/inhibitory balance leads to neuronal hyperexcitability and the generation of seizures. While acute administration of this compound is well-documented to induce seizures, this protocol focuses on a chemical kindling approach using repeated, sub-convulsive doses to induce a chronic epileptic state with spontaneous recurrent seizures.
Principle of the Model
This compound is an irreversible inhibitor of GAD. Chronic intermittent administration of sub-convulsive doses of this compound is hypothesized to lead to a progressive and permanent reduction in the seizure threshold, a phenomenon known as chemical kindling. This results in a state of chronic epilepsy characterized by spontaneous recurrent seizures, mimicking key features of human epilepsy. The underlying mechanism involves a sustained reduction in GABAergic inhibition, leading to glutamate-mediated excitotoxicity, aberrant calcium signaling, and long-term plastic changes in neural circuits.
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Animal model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video monitoring system for behavioral seizure scoring
-
EEG recording system (optional, for electrographic seizure confirmation)
-
Anesthesia (e.g., isoflurane) for any surgical procedures
-
Stereotaxic apparatus (for targeted brain infusions)
-
Osmotic minipumps and cannulas (for chronic targeted infusions)
Chronic Systemic Administration Protocol (Kindling Model)
This protocol is adapted from chemical kindling principles and studies on chronic GAD inhibition.
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Dose Determination: The initial dose for kindling should be sub-convulsive. Based on acute studies, a starting dose of 50 mg/kg (i.p.) for rats is recommended. This may need to be adjusted based on the observed behavioral response. The goal is to induce mild behavioral changes without overt convulsive seizures initially.
-
Administration Schedule: Administer this compound (dissolved in sterile saline) via i.p. injection once every 48 hours.
-
Seizure Observation and Scoring: Following each injection, observe the animals for at least 2 hours and score seizure behavior using a modified Racine scale (see Table 1). Continuous video monitoring is recommended.
-
Kindling Progression: Continue the injections until animals consistently exhibit Stage 4 or 5 seizures for at least three consecutive injections. At this point, the animals are considered "fully kindled."
-
Monitoring for Spontaneous Seizures: After the kindling phase, cease this compound administration and monitor the animals for spontaneous recurrent seizures for several weeks. Continuous video-EEG monitoring is the gold standard for this phase.
Chronic Targeted Brain Infusion Protocol
This method allows for the induction of a focal epilepsy model. The infralimbic cortex is a potential target based on studies of chronic GAD inhibition.
-
Surgical Procedure: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., infralimbic cortex).
-
Minipump Implantation: Connect the cannula to an osmotic minipump filled with a solution of L-allylglycine (the active enantiomer). A suggested concentration is 3.2 μ g/0.5 μl/hr for rats. The minipump is implanted subcutaneously.
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Seizure Monitoring: Monitor the animals for the development of focal and secondarily generalized seizures using video and/or EEG recordings.
Data Presentation
Behavioral Seizure Scoring
Table 1: Modified Racine Scale for Seizure Scoring in Rodents
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements, ear twitching, eye blinking. |
| 2 | Head nodding, "wet dog shakes". |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling, loss of postural control. |
| 6 | Generalized tonic-clonic seizures, often with wild running and jumping. |
Quantitative Data from this compound Acute Seizure Induction
The following table summarizes data from acute seizure induction studies, which can inform the dose selection for the chronic model.
Table 2: Acute Seizure Induction with this compound
| Animal Model | Administration Route | ED50 for Seizures | Latency to Seizure Onset | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | 44 - 240 minutes | [1] |
| Baboons | Intravenous (i.v.) | 4.0 - 4.3 mmol/kg (for recurring seizures) | 2 - 14 hours | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for creating a chronic epilepsy model using this compound kindling.
Signaling Pathways
The chronic reduction of GABAergic inhibition by this compound initiates a cascade of signaling events that contribute to epileptogenesis.
Caption: Signaling cascade initiated by this compound leading to chronic epilepsy.
Expected Outcomes and Data Interpretation
Histopathology
Chronic seizures are expected to induce histopathological changes in brain regions susceptible to excitotoxicity, such as the hippocampus. These changes may include:
-
Neuronal loss: Particularly in the CA1 and CA3 regions of the hippocampus.
-
Gliosis: Proliferation of astrocytes and microglia in response to neuronal injury.
-
Mossy fiber sprouting: Axonal reorganization in the dentate gyrus.
Histological analysis can be performed using techniques such as Nissl staining for neuronal morphology and immunohistochemistry for specific cell markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia).
Biochemical Markers
The development of chronic epilepsy is associated with changes in various biochemical markers.
Table 3: Potential Biochemical Markers in the this compound Chronic Epilepsy Model
| Marker Class | Specific Marker | Expected Change | Method of Detection |
| Neurotransmitters | GABA | Decreased | HPLC, Mass Spectrometry |
| Glutamate | Increased | Microdialysis, HPLC | |
| Neurotrophic Factors | BDNF | Altered (region-specific) | ELISA, Western Blot, IHC |
| Transcription Factors | pCREB | Increased | Western Blot, IHC |
| Inflammatory Markers | IL-1β, TNF-α | Increased | ELISA, qPCR |
EEG Analysis
Continuous EEG recordings are crucial for confirming the presence of spontaneous recurrent seizures and for characterizing the epileptic phenotype. Analysis of EEG data can include:
-
Seizure frequency and duration: Quantification of spontaneous seizure events.
-
Spectral analysis: Examination of changes in the power of different EEG frequency bands (delta, theta, alpha, beta, gamma) during interictal and ictal periods.
-
Spike and wave discharge analysis: Identification of characteristic epileptiform activity.
Troubleshooting
-
High mortality during kindling: Reduce the starting dose of this compound. Ensure proper animal handling and care.
-
Failure to kindle: Increase the dose of this compound in small increments. Ensure the correct administration route and preparation of the drug.
-
Lack of spontaneous seizures: The latent period for the development of spontaneous seizures can be variable. Extend the monitoring period. Confirm the successful induction of the kindled state through a challenge with a sub-convulsive dose of this compound after a washout period.
Conclusion
The this compound-induced chronic epilepsy model provides a valuable tool for investigating the fundamental mechanisms of epileptogenesis driven by a reduction in GABAergic inhibition. By following the detailed protocols and understanding the expected outcomes, researchers can effectively utilize this model to advance our understanding of epilepsy and to screen for novel therapeutic interventions. Careful monitoring and data analysis are essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for Investigating the Long-Term Consequences of DL-Allylglycine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Allylglycine is a well-established inhibitor of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] By reducing GABAergic tone, this compound serves as a potent convulsant and a valuable pharmacological tool for modeling epileptic seizures and investigating the roles of the GABAergic system in various physiological and pathological processes. While the acute effects of this compound are well-documented, its long-term consequences, particularly following chronic systemic administration, are less understood. These application notes provide an overview of the known long-term effects of this compound, detailed experimental protocols derived from published studies, and proposed methodologies for future investigations into its chronic systemic consequences.
Mechanism of Action
This compound irreversibly inhibits GAD, leading to a significant reduction in GABA concentrations within the brain.[1] This disruption of the excitatory/inhibitory balance results in neuronal hyperexcitability, which can manifest as seizures. The L-enantiomer, L-allylglycine, is the active form that inhibits GAD. Chronic inhibition of GABA synthesis in specific brain regions has been shown to alter neuronal firing patterns and affect complex behaviors.
Long-Term Neurological and Behavioral Consequences
Chronic local administration of GAD inhibitors like L-allylglycine has been demonstrated to induce lasting changes in brain function and behavior. It is important to note that much of the current research has focused on administration into specific brain regions rather than long-term systemic exposure.
Motor and Affective Function: Chronic inhibition of GABA synthesis in the medial prefrontal cortex (mPFC) in rats has been shown to persistently impair impulse control and increase locomotor activity.[1] In another study, chronic administration of this compound into the neostriatum of rats resulted in hyperkinesia and hypertonia on the injected side. This was accompanied by a significant disorganization of the firing patterns of nigral dopaminergic neurons, with a marked decrease in "bursty" firing and an increase in "random" firing patterns.[3] These findings suggest that long-term disruption of GABAergic input can lead to significant and lasting motor deficits.
Cognitive Function: Studies involving chronic L-allylglycine infusion into the mPFC of rats have shown transient impairments in attention.[1] This suggests that while some cognitive effects may be reversible, others, such as impulsivity, may persist. The long-term impact of systemic this compound on a broader range of cognitive domains, such as learning and memory, remains an area requiring further investigation.
Data Presentation
The following tables summarize quantitative data from studies investigating the long-term effects of allylglycine administration.
Table 1: Effects of Chronic L-Allylglycine Infusion into the Medial Prefrontal Cortex (mPFC) on Behavior in Rats [1]
| Behavioral Measure | Control Group (Vehicle) | L-Allylglycine Group | Outcome |
| Impulse Control (Premature Responses) | Baseline | Persistently Increased | Impaired |
| Locomotor Activity | Normal | Increased | Hyperactivity |
| Attention (5-Choice Serial Reaction Time Task) | Baseline | Transiently Decreased | Temporarily Impaired |
Table 2: Effects of Chronic this compound Infusion into the Neostriatum on Nigral Dopaminergic Neuron Firing Patterns in Rats [3]
| Firing Pattern | Control Group | This compound Group |
| Pacemaker | 42% | 12% |
| Random | 46% | 85% |
| Bursty | 12% | 3% |
Experimental Protocols
The following are detailed protocols for key experiments involving the chronic administration of allylglycine.
Protocol 1: Chronic Intracerebral Infusion of L-Allylglycine in Rats
This protocol is adapted from studies investigating the effects of chronic GAD inhibition in the medial prefrontal cortex.[1]
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g at the start of the experiment).
-
House individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the target brain region (e.g., medial prefrontal cortex).
-
Connect the guide cannulae to osmotic minipumps (e.g., Alzet model 2002) via tubing. The minipumps are implanted subcutaneously on the back of the animal.
3. Drug Administration:
-
Prepare the L-allylglycine solution (e.g., 3.2 µ g/0.5 µl/hr) in sterile saline. The control group receives vehicle (sterile saline) only.
-
Fill the osmotic minipumps with the L-allylglycine solution or vehicle.
-
The minipumps will deliver the solution continuously for a specified period (e.g., 13 days).
4. Behavioral Testing:
-
Allow a recovery period of at least 5 days post-surgery before commencing behavioral testing.
-
Impulse Control and Attention: Utilize the 5-Choice Serial Reaction Time Task (5CSRTT). Train animals to a baseline performance level before surgery. Test animals daily during and after the infusion period.
-
Locomotor Activity: Assess locomotor activity in an open-field arena. Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
5. Neurochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Extract the brains and process them for histological verification of cannula placement.
-
For neurochemical analysis, rapidly extract and freeze the brains. Analyze brain tissue for levels of GABA, glutamate, and other relevant neurotransmitters using techniques like HPLC.
-
Immunohistochemistry can be used to examine the expression of GAD67, parvalbumin, and other markers of GABAergic neurons.
Protocol 2: Proposed Protocol for Investigating Long-Term Systemic this compound Administration
This proposed protocol is designed to address the gap in the literature regarding the chronic systemic effects of this compound.
1. Animal Model:
-
Male and female Wistar rats (8 weeks old).
-
Group-house animals under standard laboratory conditions.
2. Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Dosage Groups:
-
Control: Saline (0.9% NaCl)
-
Low Dose: (e.g., 25 mg/kg)
-
Medium Dose: (e.g., 50 mg/kg)
-
High Dose: (e.g., 100 mg/kg)
-
-
Administration Schedule: Daily i.p. injections for 28 consecutive days.
-
Washout Period: A subset of animals from each group will undergo a 14-day washout period following the chronic administration phase to assess the reversibility of effects.
3. Behavioral Assessment Battery:
-
Conduct a battery of behavioral tests at baseline, at the end of the 28-day administration period, and after the 14-day washout period.
-
Motor Function:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Grip Strength Test: To measure forelimb muscle strength.
-
-
Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Anxiety- and Depressive-like Behavior:
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Forced Swim Test: To measure depressive-like behavior.
-
4. Neurochemical and Histopathological Analysis:
-
At the end of the respective time points (day 28 and after washout), collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals and collect brain, liver, and kidney tissues.
-
Neurochemistry: Analyze brain regions (e.g., cortex, hippocampus, striatum) for GABA and glutamate levels.
-
Histopathology: Process tissues for histopathological examination to identify any signs of neurotoxicity or organ damage. Stain brain sections with markers for neuronal damage (e.g., Fluoro-Jade B) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits GAD, reducing GABA synthesis and leading to hyperexcitability.
Caption: Proposed workflow for investigating long-term systemic this compound effects.
Caption: Logical relationship between chronic this compound administration and its consequences.
References
- 1. Effects of chronic inhibition of GABA synthesis on attention and impulse control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic inhibition of GABA synthesis on attention and impulse control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Allylglycine Seizure Induction
Welcome to the technical support center for DL-Allylglycine induced seizure models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during in vivo seizure induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in seizure induction?
This compound induces seizures by inhibiting the enzyme L-glutamate 1-carboxy-lyase (GAD), which is crucial for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate (B1630785).[1][2] This inhibition leads to a reduction in GABA levels in the brain.[3][4] The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission leads to neuronal hyperexcitability and the generation of seizures.[5]
Q2: Why is there a long and variable latency to seizure onset after this compound administration?
The latency to seizure onset following this compound administration is characteristically long and can be variable. In mice, this latency can range from 44 to 240 minutes.[1][6] This variability is attributed to the indirect mechanism of action; the seizures are preceded by a period of GAD activity inhibition, which is evident 30-60 minutes before the onset of seizures.[1][6] The time required for GABA levels to deplete to a critical point for seizure initiation can vary between individual animals.
Q3: Are there sex differences in susceptibility to this compound-induced seizures?
Yes, studies have shown that female rats are significantly more susceptible to this compound-induced focal and generalized tonic-extension seizures than male rats.[7] This suggests that sex is a critical variable to consider in experimental design and data analysis.
Q4: How does the age of the animal affect the presentation of this compound-induced seizures?
The age of the animal significantly impacts the electroclinical patterns of seizures. In developing rats (6 to 30 days old), behavioral modifications during the first two weeks of life are atypical and may not correlate well with EEG changes.[8] More adult-like and specific electroclinical patterns appear from the third week onwards, as the central nervous system matures.[8]
Troubleshooting Guide
Issue: Inconsistent or no seizure induction after this compound administration.
This is a common challenge that can be addressed by systematically evaluating several experimental factors.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify the calculated dose based on the animal's body weight. The ED50 for intraperitoneal injection in mice is approximately 1.0 mmol/kg.[1][6] - Ensure the this compound solution was prepared correctly and is not degraded. |
| Animal Strain, Sex, or Age | - Be aware of potential strain differences in sensitivity. - Account for sex differences; female rats are more susceptible.[7] - Use animals of a consistent age, as seizure phenotype varies with development.[8] |
| Route of Administration | - Ensure proper administration technique (e.g., intraperitoneal, intravenous) as this can affect absorption and bioavailability. |
| Individual Animal Variability | - Increase the number of animals per group to account for inherent biological variability in response. |
Data Summary
Table 1: Dose-Response and Latency of this compound in Mice
| Parameter | Value | Reference |
| ED50 (Intraperitoneal) | 1.0 mmol/kg | [1][6] |
| Latency to Seizure Onset | 44 - 240 minutes | [1][6] |
Table 2: Susceptibility to this compound-Induced Seizures in Rats
| Seizure Type | Sex Difference | Reference |
| Focal Seizures | Females more susceptible (p < 0.007) | [7] |
| Generalized Tonic Extension Seizures | Females more susceptible (p < 0.05) | [7] |
Experimental Protocols
Protocol: Induction of Seizures in Mice using this compound
This protocol is a generalized procedure based on commonly cited methodologies. Researchers should adapt it to their specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Video recording equipment (optional)
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation:
-
Acclimate male CF-1 mice (or another appropriate strain) to the housing facility for at least one week before the experiment.
-
Ensure free access to food and water.
-
On the day of the experiment, weigh each animal to determine the precise injection volume.
-
-
Drug Preparation:
-
Prepare a fresh solution of this compound in sterile saline. For a target dose of 1.0 mmol/kg, the concentration of the solution will depend on the desired injection volume (typically 10 mL/kg).
-
-
Administration:
-
Gently restrain the mouse and administer the calculated dose of this compound solution via intraperitoneal (IP) injection.
-
-
Observation:
-
Immediately place the animal in an observation chamber.
-
Record the time of injection.
-
Continuously observe the animal for behavioral signs of seizures. These may include myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.
-
Record the latency to the first observed seizure for each animal.
-
The observation period should be at least 4 hours due to the long latency of this compound.[1][6]
-
-
Data Analysis:
-
Calculate the percentage of animals that exhibit seizures in each experimental group.
-
Determine the mean latency to seizure onset.
-
If using a scoring system (e.g., Racine scale), record the seizure severity.
-
Visualizations
Caption: Mechanism of this compound seizure induction.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unwanted Side Effects of DL-Allylglycine in Animal Studies
Welcome to the Technical Support Center for researchers utilizing DL-Allylglycine in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most expected unwanted side effect of this compound administration in animal studies?
The primary and most consistently reported unwanted side effect of this compound in animal studies is the induction of seizures.[1][2][3] This is an on-target effect due to its mechanism of action as an inhibitor of Glutamic Acid Decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[3] Reduced GABA levels lead to hyperexcitability in the central nervous system, culminating in convulsive episodes.
Q2: Are there any non-convulsive side effects associated with this compound?
Yes, some non-convulsive side effects have been observed, particularly at higher doses. In baboons, intravenous administration of D,L-allylglycine has been reported to cause vomiting, sustained vertical nystagmus, and intermittent extensor spasms.[4] In rodent models, while less systematically documented, behavioral changes associated with anxiety and motor incoordination have been noted in studies involving genetic knockout of GAD, suggesting that pharmacological inhibition with this compound may produce similar effects.[5]
Q3: Is there a difference in susceptibility to this compound-induced seizures between sexes?
Yes, studies in rats have shown that female rats are significantly more susceptible to this compound-induced focal and generalized tonic extension seizures than male rats.[1] This suggests that sex is a critical variable to consider in experimental design and data interpretation.
Q4: What are the typical biochemical and histological changes observed after this compound administration?
Biochemically, the most direct effect is a dose-dependent decrease in GABA concentrations in various brain regions, including the cortex, cerebellum, and hippocampus.[6] This can be accompanied by secondary changes in other amino acid neurotransmitters, such as a decrease in cortical aspartate and an increase in glutamine concentrations.[6]
Histologically, prolonged seizure activity induced by L-allylglycine can lead to neuronal damage, particularly in the hippocampus.[7] Observed changes include the swelling of astrocytic processes around blood vessels and neurons, and various grades of neuronal alterations, including condensed, dark neurons and classic 'ischemic cell change'.[7] These changes are indicative of excitotoxic injury.
Troubleshooting Guides
Problem 1: High variability in seizure latency and incidence.
Possible Causes & Solutions:
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to chemoconvulsants. Ensure you are using a consistent strain and sex throughout your study. Remember that female rats have been shown to be more susceptible to this compound-induced seizures.[1]
-
Drug Preparation and Administration: Inconsistent drug formulation or administration technique can lead to variable dosing. See the detailed experimental protocol below for guidance on preparing and administering this compound.
-
Environmental Stressors: Stress can influence seizure thresholds. Maintain a consistent and low-stress environment for the animals, including housing conditions, handling, and noise levels.
-
Fasting State: The metabolic state of the animal can affect drug absorption and metabolism. Standardize the fasting period for all animals before drug administration.
Problem 2: Unexpectedly high mortality rate.
Possible Causes & Solutions:
-
Dose Selection: The dose of this compound is critical. Higher doses can lead to severe, prolonged seizures (status epilepticus) and increased mortality. Refer to the dose-response tables below to select an appropriate starting dose for your animal model.
-
Seizure Severity: Uncontrolled, continuous seizures can lead to physiological distress and death. Have a clear protocol for intervention, which may include the administration of an anticonvulsant like diazepam if seizures are prolonged or excessively severe.
-
Animal Health Status: Ensure that all animals are healthy and free from underlying conditions that could increase their susceptibility to the adverse effects of the drug.
Problem 3: Difficulty in scoring seizure severity consistently.
Solution:
-
Utilize a Standardized Scoring System: Employ a well-defined seizure scoring scale, such as a modified Racine scale, to ensure consistent and unbiased assessment of seizure severity. Train all observers on the scale to ensure inter-rater reliability.
Modified Racine Scale for Seizure Scoring: [8]
-
Stage 0: No behavioral changes.
-
Stage 1: Myoclonic jerks of the head and neck, with or without tail stiffening.
-
Stage 2: Unilateral or incomplete clonic seizures.
-
Stage 3: Bilateral forelimb clonus with rearing.
-
Stage 4: Tonic-clonic seizure with a wild running phase followed by loss of righting reflex.
-
Stage 5: Severe tonic-clonic seizure with full extension of fore- and hind-limbs.
-
Data Presentation
Table 1: Dose-Response of this compound-Induced Seizures in Rats
| Dose (mg/kg, i.p.) | Animal Model | Observed Seizure Types | Key Findings | Reference |
| 100 | Male & Female Wistar Rats | Focal, Generalized tonic extension | Onset of seizures observed. | [1] |
| 150 | Male & Female Wistar Rats | Focal, Generalized tonic extension | Increased incidence and severity of seizures compared to 100 mg/kg. | [1] |
| 200 | Male & Female Wistar Rats | Focal, Generalized tonic extension | Further increase in seizure activity. | [1] |
| 250 | Male & Female Wistar Rats | Focal, Generalized tonic extension | High incidence of seizures. Female rats showed significantly higher susceptibility. | [1] |
Table 2: Latency to Seizure Onset for GAD Inhibitors in Mice
| Compound | Dose (mmol/kg, i.p.) | Latency to Seizure Onset (minutes) | Reference |
| DL-C-Allylglycine | 1.0 (ED50) | 44 - 240 | [2][3] |
Experimental Protocols
Key Experiment: Induction of Seizures with this compound in Rodents
1. Materials:
- This compound powder
- Sterile saline (0.9% NaCl)
- Vortex mixer
- pH meter and solutions for adjustment (e.g., 1M NaOH, 1M HCl)
- Sterile filters (0.22 µm)
- Syringes and needles for intraperitoneal (i.p.) injection
2. Drug Preparation:
- Calculate the required amount of this compound based on the desired dose and the weight of the animals.
- Dissolve the this compound powder in sterile saline. Gentle warming and vortexing may be required to aid dissolution.
- Adjust the pH of the solution to physiological range (7.2-7.4) using a pH meter and dropwise addition of NaOH or HCl. This is a critical step to avoid injection site irritation.
- Sterile-filter the final solution using a 0.22 µm filter before injection.
- Prepare the solution fresh on the day of the experiment.
3. Animal Procedure:
- Acclimatize animals to the experimental environment for at least one hour before injection.
- Weigh each animal accurately to calculate the precise injection volume.
- Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
- Immediately after injection, place the animal in an observation chamber with a clear view for behavioral monitoring.
- Record the latency to the first seizure and the type and severity of all subsequent seizures using a standardized scoring system (e.g., modified Racine scale).
- Continue observation for a predetermined period (e.g., 2-4 hours), as the latency to seizure onset can be variable.[2][3]
4. Post-Procedure Monitoring and Care:
- After the observation period, monitor the animals for recovery.
- Provide easy access to food and water.
- If animals experience prolonged or severe seizures, consider humane endpoints or veterinary intervention as per your institution's animal care guidelines.
Visualizations
Caption: Mechanism of this compound-induced seizures via GAD inhibition.
Caption: Experimental workflow for this compound-induced seizure studies.
Caption: Logical troubleshooting flow for common experimental issues.
References
- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. Mice lacking Gad2 show altered behavioral effects of ethanol, flurazepam and gabaxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic changes of depolarizing GABA in a computational model of epileptogenic brain: Insight for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Allylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Optimizing DL-Allylglycine concentration for consistent results
Welcome to the technical support center for DL-Allylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations for consistent and reliable results. Below you will find a troubleshooting guide for common issues, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q: My experimental results with this compound are inconsistent. What are the potential causes?
A: Inconsistent results can stem from several factors related to solution preparation, experimental procedure, and biological variability. Here is a systematic approach to troubleshooting:
-
Solution Integrity:
-
Preparation: Are you preparing the solution fresh for each experiment? While stock solutions can be stored, repeated freeze-thaw cycles can degrade the compound.[1] It is recommended to aliquot stock solutions to prevent this.
-
Storage: Are you storing stock solutions correctly? this compound stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1] Improper storage can lead to reduced potency.
-
Purity: Have you confirmed the purity of your this compound lot? Impurities can lead to off-target effects. Also, ensure you are using the correct racemic mixture (this compound) or the active L-isomer, as the D-isomer is often used as a control.[2]
-
-
Dosing and Administration:
-
Pipetting: Are your pipettes calibrated? Inaccurate pipetting can lead to significant variations in the administered dose.
-
Mixing: Ensure the final solution is thoroughly mixed before each administration to guarantee a homogenous concentration.
-
Route of Administration: Are you using a consistent route of administration (e.g., intraperitoneal, intravenous)? Different routes can have vastly different pharmacokinetics and resulting effects.
-
-
Biological Factors:
-
Subject Variability: Age, weight, sex, and strain of the animal model can all influence the response to this compound.[3] Ensure your experimental groups are properly controlled and randomized. The developmental stage of the animal is particularly critical, as immature brains may react differently.[3]
-
Latency to Onset: The time to seizure onset can vary significantly, from minutes to hours, depending on the dose and animal model.[4] Ensure your observation window is sufficiently long and standardized across all experiments.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound?
A: this compound is an inhibitor of the enzyme glutamate (B1630785) decarboxylase (GAD).[1][5] GAD is responsible for synthesizing the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from glutamate. By inhibiting GAD, this compound causes a significant decrease in brain GABA concentrations.[6] This reduction in inhibitory signaling leads to a state of hyperexcitability, resulting in convulsions, which makes it a useful tool for inducing seizures in experimental models of epilepsy.[1][5]
Q: How should I prepare a stock solution of this compound?
A: this compound is a white crystalline powder.[2] For a stock solution, it can be dissolved in phosphate-buffered saline (PBS) at pH 7.2.[7] Solubility in PBS has been reported at 10 mg/mL.[7] Gentle warming or sonication may be required to fully dissolve the compound. For in vivo use, it is critical to filter-sterilize the final solution using a 0.22 µm filter before administration.[1]
Q: What is the difference between L-Allylglycine, D-Allylglycine, and this compound?
A: this compound is a racemic mixture, meaning it contains equal parts of the L- and D-stereoisomers. The L-isomer (L-Allylglycine) is the biologically active form that inhibits GAD.[7] The D-isomer has been suggested for use as a negative control in experiments to ensure that the observed effects are due to GAD inhibition and not some other non-specific action of the molecule.[2]
Data Presentation: Effective Concentrations
The effective concentration of this compound varies by animal model, route of administration, and desired effect. The following table summarizes concentrations cited in the literature for seizure induction.
| Animal Model | Administration Route | Dosage | Observed Effect | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1.0 mmol/kg | ED₅₀ for seizures | [4] |
| Mouse | Intraperitoneal (i.p.) | 0.8 mmol/kg | Increased ODC activity, decreased GAD activity | [1][6] |
| Cat | Intravenous (i.v.) | 30-40 mg/kg | Induction of stable photosensitive seizures | [1][6] |
| Baboon (Papio papio) | Intravenous (i.v.) | 0.87-3.1 mmol/kg | Enhanced myoclonic responses to photic stimulation | [4] |
Experimental Protocols
Protocol: Induction of Seizures in Rodents via Intraperitoneal (i.p.) Injection
This protocol provides a general framework. Doses and observation times should be optimized for your specific animal model and experimental goals.
-
Solution Preparation:
-
Calculate the required amount of this compound based on the mean weight of the experimental animals and the target dose (e.g., 1.0 mmol/kg).
-
Weigh the this compound powder accurately.
-
Dissolve the powder in sterile PBS (pH 7.2) to the desired final concentration (e.g., 10 mg/mL). Ensure the injection volume is appropriate for the animal size (typically 5-10 mL/kg).
-
Gently warm or sonicate if necessary to fully dissolve.
-
Once dissolved and cooled to room temperature, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the experimental environment to reduce stress.
-
Weigh each animal immediately before injection to calculate the precise injection volume.
-
Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle (sterile PBS) to the control group.
-
-
Observation and Data Collection:
-
Immediately after injection, place each animal in an individual observation chamber.
-
Record the latency to the first sign of seizure activity (e.g., myoclonic jerks, wild running).
-
Observe and score the severity of seizures over a pre-determined period (e.g., 2-4 hours), using a standardized scale such as the Racine scale.
-
Record the duration and frequency of tonic-clonic convulsions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 3. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylglycine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
Stability of DL-Allylglycine in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of DL-allylglycine in aqueous solutions for experimental use. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare and store aqueous stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound and store them under frozen conditions. MedChemExpress suggests that aqueous stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month[1]. To prevent repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. If the stock solution is prepared in water, it should be filtered and sterilized, for example, using a 0.22 μm filter, before storage[1].
2. How long is a this compound aqueous working solution stable at room temperature?
There is limited specific data on the stability of this compound in aqueous solutions at room temperature. However, based on general laboratory practice for similar compounds, it is highly recommended to prepare fresh working solutions daily. One supplier of L-allylglycine advises against storing aqueous solutions for more than one day. To minimize potential degradation during your experiment, use the freshly prepared solution as soon as possible.
3. What are the known degradation pathways for this compound in aqueous solutions?
Currently, there is no specific information available in the public domain detailing the degradation pathways of this compound in aqueous solutions. As an amino acid with an allyl group, it may be susceptible to oxidation or other reactions involving the double bond, particularly with exposure to light, high temperatures, or certain reactive chemical species.
4. How do pH and temperature affect the stability of this compound in aqueous solutions?
5. Is this compound sensitive to light?
Although specific photostability studies for this compound are not available, it is a good laboratory practice to protect solutions of organic compounds, especially those with reactive functional groups like a double bond, from light to prevent potential photodegradation. Therefore, it is recommended to store solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound in the aqueous solution. | Prepare fresh solutions for each experiment from a properly stored solid or frozen stock. Avoid using solutions that have been stored at room temperature for an extended period. |
| Loss of biological activity of the this compound solution. | The compound may have degraded due to improper storage or handling (e.g., exposure to heat, light, or extreme pH). | Review your solution preparation and storage protocols. Ensure that stock solutions are stored at or below -20°C and are protected from light. Prepare working solutions immediately before use. |
| Precipitation observed in the aqueous solution. | The concentration may exceed the solubility of this compound, or the pH of the solution may be affecting its solubility. | This compound has a reported solubility of 5.41 mg/mL in water, which may require sonication to fully dissolve[1]. Ensure the concentration is within the solubility limit. Adjusting the pH of the solution may also help to redissolve the precipitate, but be mindful of the potential impact of pH on stability. |
Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | Refrigerated (0-10°C) | Not specified | [4] |
| Aqueous Stock Solution | -80°C | 6 months | [1] |
| Aqueous Stock Solution | -20°C | 1 month | [1] |
| Aqueous Working Solution | Room Temperature | Use within one day |
Experimental Protocols
Example Protocol for Quantification of this compound by HPLC-UV
This is a general protocol based on common methods for amino acid analysis and would require optimization and validation for your specific experimental conditions.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
- This compound standard.
- HPLC-grade water.
- HPLC-grade acetonitrile.
- Trifluoroacetic acid (TFA).
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
4. Standard Curve Preparation:
- Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
- Perform serial dilutions to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.
- Inject each standard and record the peak area.
- Plot a calibration curve of peak area versus concentration.
5. Sample Analysis:
- Dilute the aqueous experimental samples with Mobile Phase A to fall within the concentration range of the standard curve.
- Inject the diluted samples and record the peak areas.
- Determine the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
Technical Support Center: DL-Allylglycine-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Allylglycine-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] By inhibiting GAD, this compound leads to a decrease in GABA concentrations.[1][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in neuroscience research to study the effects of reduced GABAergic transmission. Its ability to induce seizures in animal models makes it a tool for epilepsy research.[1][2] It is also used in studies of anxiety and other neurological conditions where GABAergic signaling plays a role.
Q3: How should this compound be stored?
A3: Proper storage of this compound is critical for maintaining its activity.
| Storage Condition | Solid Form | Stock Solutions |
| Short-term | Room Temperature | -20°C (for up to 1 month)[1][2] |
| Long-term | -20°C | -80°C (for up to 6 months)[1] |
Always allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is a white crystalline powder that is soluble in water.[4][5] For cell culture applications, it is advisable to prepare a stock solution in a sterile, physiologically balanced solution and filter-sterilize it through a 0.22 µm filter.[1]
Troubleshooting Guide: Enzyme Inhibition Assays (GAD Activity)
This guide addresses common issues encountered during in vitro Glutamate Decarboxylase (GAD) inhibition assays using this compound.
Figure 1: this compound inhibits the conversion of glutamate to GABA by GAD.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of GAD activity | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh this compound stock solution from a new vial. Ensure proper storage at -20°C or -80°C.[1][2] |
| Incorrect concentration: Calculation error or dilution mistake. | Verify calculations and prepare fresh dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration. | |
| Inactive enzyme: Improper storage or handling of the GAD enzyme. | Use a new aliquot of GAD enzyme. Include a positive control inhibitor (e.g., 3-mercaptopropionic acid) to confirm enzyme activity.[6][7] | |
| Assay conditions not optimal: Incorrect pH, temperature, or substrate concentration. | Review and optimize the assay protocol. Ensure the pH and temperature are optimal for GAD activity. Verify the glutamate concentration is appropriate for the assay. | |
| High background signal | Contaminated reagents: Buffers or other assay components may be contaminated. | Prepare fresh buffers and reagents with high-purity water. |
| Non-specific binding: this compound or other components may be interfering with the detection method. | Run a control with all assay components except the enzyme to determine the level of background signal. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations: Inconsistent incubation temperatures across the assay plate. | Ensure uniform temperature distribution in the incubator or water bath. | |
| Edge effects in microplates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the microplate for samples. Fill the outer wells with sterile water or buffer to minimize evaporation. |
Troubleshooting Guide: Cell-Based Assays
This section provides guidance for troubleshooting common problems in cell viability or cytotoxicity assays involving this compound.
Figure 2: A systematic workflow for troubleshooting unexpected experimental results.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell viability | Insufficient concentration or incubation time: The concentration of this compound may be too low or the exposure time too short to induce a measurable effect. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. |
| Cell line insensitivity: The chosen cell line may not be sensitive to the effects of GABA depletion. | Use a cell line known to be sensitive to GABAergic modulation. Consider using primary neuronal cultures for more physiologically relevant results. | |
| Degraded this compound: Improper storage of the compound. | Use a freshly prepared solution of this compound from a properly stored solid.[1][2] | |
| High cell death in control group | Unhealthy cells: Cells may be stressed due to over-confluency, nutrient depletion, or contamination. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for contamination. |
| Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used. | Run a vehicle control with the solvent alone to assess its toxicity. If toxic, consider using a different solvent or lowering the final concentration. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for better consistency. |
| Inconsistent compound addition: Variation in the amount of this compound added to each well. | Be meticulous with pipetting. Consider preparing a master mix of the compound in the culture medium. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS. |
Experimental Protocols
Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol provides a general framework for measuring GAD inhibition by this compound. The specific concentrations and incubation times may need to be optimized for your particular enzyme source and assay conditions.
-
Prepare Reagents:
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 6.8) containing pyridoxal-5'-phosphate (PLP), a cofactor for GAD.
-
GAD Enzyme: Purified or recombinant GAD.
-
Substrate: L-Glutamic acid solution.
-
Inhibitor: this compound stock solution and serial dilutions.
-
Detection Reagent: Depending on the detection method (e.g., a reagent to quantify GABA or CO2).
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the GAD enzyme to all wells except the background control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the L-Glutamic acid substrate.
-
Incubate for the desired reaction time.
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess cell viability after treatment with this compound.
Figure 3: A typical workflow for a cell viability assay using the MTT method.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare the MTT solution in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Reading:
-
After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the concentration of this compound to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 5. DL-2-Allylglycine 7685-44-1 | TCI AMERICA [tcichemicals.com]
- 6. Block of glutamate decarboxylase decreases GABAergic inhibition at the crayfish synapses: possible role of presynaptic metabotropic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: In Vivo GABA Depletion Methodologies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternatives to DL-Allylglycine for in vivo GABA depletion. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to this compound for in vivo GABA depletion?
A1: The primary alternatives to this compound are compounds that inhibit the enzyme glutamate (B1630785) decarboxylase (GAD), which is responsible for synthesizing GABA from glutamate. The most commonly cited alternatives in the literature are:
-
3-Mercaptopropionic acid (3-MPA) : A potent and competitive inhibitor of GAD.[1]
-
Semicarbazide (B1199961) (SC) : A carbonyl-trapping agent that inhibits GAD.[2][3]
-
Thiosemicarbazide (TSC) : Another GAD inhibitor with convulsive properties.
Q2: What is the mechanism of action of these alternative compounds?
A2: These compounds primarily act by inhibiting glutamate decarboxylase (GAD), the key enzyme in the GABA shunt pathway that converts glutamate to GABA.[4] By blocking GAD, they reduce the synthesis of GABA, leading to its depletion in the brain.
Q3: What are the expected physiological effects of in vivo GABA depletion using these alternatives?
A3: Depletion of GABA, the primary inhibitory neurotransmitter in the central nervous system, leads to an imbalance between excitatory and inhibitory signals. This can result in:
-
Convulsions or Seizures : A common effect due to reduced inhibitory control.[1]
-
Cardiovascular Changes : Alterations in heart rate and blood pressure have been observed, particularly with 3-mercaptopropionic acid.[5][6]
-
Behavioral Changes : Depending on the extent and location of GABA depletion, various behavioral alterations can be observed.
Q4: Are there any known significant side effects or toxicities associated with these alternatives?
A4: Yes, researchers should be aware of the following potential issues:
-
3-Mercaptopropionic acid (3-MPA) can induce severe convulsions and significant cardiovascular effects, including hypertension and tachycardia followed by bradycardia.[5][6] It has also been shown to inhibit GABA release directly, which may contribute to its convulsant properties.[7]
-
Semicarbazide (SC) has been identified as an endocrine disruptor, showing anti-estrogenic activity and affecting reproductive development in animal studies.[8] It may also have genotoxic potential.
-
Thiosemicarbazide (TSC) is also a potent convulsant.
Troubleshooting Guides
Troubleshooting Issues with 3-Mercaptopropionic Acid (3-MPA) Administration
| Observed Issue | Potential Cause | Recommended Action |
| Severe, uncontrolled seizures | Dose of 3-MPA is too high for the specific animal model or strain. | - Reduce the dosage of 3-MPA in subsequent experiments.- Consider co-administration of a sub-effective dose of an anticonvulsant to manage seizure severity, ensuring it does not interfere with the primary experimental goals. |
| High mortality rate | Toxicity due to high dosage or rapid administration. | - Administer the dose via a slower infusion or multiple smaller injections over a short period.[1]- Ensure proper hydration and physiological monitoring of the animal. |
| Variable cardiovascular responses | Individual animal differences in sensitivity to GABA depletion in specific brain regions.[6] | - Increase the number of animals per group to account for variability.- Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment to correlate with GABA levels. |
| No significant GABA depletion | Insufficient dose or incorrect timing of tissue collection. | - Perform a dose-response study to determine the optimal dose for your model.- Conduct a time-course experiment to identify the point of maximum GABA depletion.[5] |
| Unexpected behavioral changes not related to seizures | Off-target effects of 3-MPA or effects of GABA depletion in brain regions not being the primary focus. | - Carefully document all behavioral changes.- Consider regional microinjections of 3-MPA to target specific brain areas and minimize systemic effects. |
Troubleshooting Issues with Semicarbazide (SC) Administration
| Observed Issue | Potential Cause | Recommended Action |
| Evidence of endocrine disruption (e.g., altered reproductive organ weights, hormone levels) | Inherent endocrine-disrupting properties of semicarbazide.[8] | - Be aware of these potential confounding effects when interpreting data, especially in long-term studies.- If studying processes sensitive to hormonal changes, consider using an alternative GAD inhibitor with a different side-effect profile. |
| Inconsistent GABA depletion | Variability in absorption or metabolism of semicarbazide. | - Ensure consistent administration route and vehicle.- Measure plasma levels of semicarbazide to correlate with brain GABA levels if possible. |
| Convulsions are too severe or lethal | Dose is too high. | - Titrate the dose to find a balance between effective GABA depletion and manageable seizure activity.[2] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of 3-Mercaptopropionic Acid on GABA levels in different brain regions. Data for direct comparison of all three alternatives under identical conditions is limited in the literature.
Table 1: Time Course of GABA Reduction by 3-Mercaptopropionic Acid in Guinea Pig Brain [5]
| Time After Injection (minutes) | Cerebellum (% Reduction) | Hypothalamus (% Reduction) | Medulla Pons (% Reduction) | Cerebral Cortex (% Reduction) |
| 15 | 39% | - | - | - |
| 30 | - | 27% | - | - |
| 60 | - | - | 34% | - |
| 90 | - | - | - | 43% |
| Dosage: 195 mg/kg, intraperitoneal injection. |
Table 2: Effect of 3-Mercaptopropionic Acid on GABA Concentration in Rat Brain and Pancreatic Islets [9]
| Brain Region / Tissue | % Decrease in GABA (60 mins post-injection) |
| Hypothalamus | 20-30% |
| Superior Colliculus | 20-30% |
| Hippocampus | 20-30% |
| Pancreatic Islets | 35% |
| Dosage: 25 mg/kg, intraperitoneal injection. |
Experimental Protocols
Detailed Methodology: In Vivo GABA Depletion with 3-Mercaptopropionic Acid
This protocol is a composite based on methodologies described in the literature.[5][9] Researchers should adapt it to their specific animal model and experimental goals.
Objective: To induce in vivo GABA depletion for subsequent neurochemical or behavioral analysis.
Materials:
-
3-Mercaptopropionic acid (3-MPA)
-
Sterile saline solution (0.9% NaCl) or appropriate vehicle
-
Animal model (e.g., rat, mouse, guinea pig)
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Anesthesia (if required for the experimental endpoint)
-
Equipment for tissue collection and processing
Procedure:
-
Preparation of 3-MPA Solution:
-
Dissolve 3-MPA in sterile saline to the desired concentration. For example, to achieve a dose of 195 mg/kg in a 250g guinea pig with an injection volume of 0.5 ml, the concentration would be 97.5 mg/ml.
-
Ensure the solution is fresh and protected from light if sensitive.
-
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal on the day of the experiment to calculate the precise dose.
-
-
Administration of 3-MPA:
-
Monitoring:
-
Continuously monitor the animal for the onset of convulsions and any signs of distress.
-
If cardiovascular parameters are a focus, monitor heart rate and blood pressure using appropriate equipment.[5]
-
-
Tissue Collection:
-
At the predetermined time point post-injection (e.g., 15, 30, 60, 90 minutes), euthanize the animal using an approved method.[5]
-
Rapidly dissect the brain and isolate the regions of interest on a cold plate.
-
-
Sample Processing for GABA Measurement:
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
For analysis, homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate and collect the supernatant for GABA quantification by HPLC or other methods.
-
Detailed Methodology: GABA Quantification by HPLC
This protocol is a generalized procedure based on established methods for GABA measurement in brain tissue.[6][10][11][12][13]
Objective: To quantify GABA concentrations in brain tissue homogenates.
Materials:
-
Brain tissue homogenate (supernatant)
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase HPLC column
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) with a thiol, or benzoyl chloride)[6][10]
-
Mobile phase (e.g., a mixture of methanol (B129727) and a phosphate (B84403) buffer)[10]
-
GABA standard solutions of known concentrations
-
Filtration units (e.g., 0.22 µm syringe filters)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of GABA of a known high concentration.
-
Create a series of standard solutions of decreasing concentrations by serial dilution.
-
-
Derivatization:
-
To a known volume of the sample supernatant or standard solution, add the derivatization agent according to the specific protocol for that agent. This step is necessary to make GABA detectable by fluorescence or electrochemical methods.[6][10]
-
Allow the reaction to proceed for the specified time and under the recommended conditions (e.g., temperature, pH).
-
-
HPLC Analysis:
-
Filter the derivatized samples and standards through a 0.22 µm filter.
-
Inject a fixed volume of the filtered solution into the HPLC system.
-
Run the HPLC with the optimized mobile phase composition and flow rate.
-
Detect the derivatized GABA at the appropriate wavelength (for fluorescence detection) or potential (for electrochemical detection).
-
-
Data Analysis:
-
Identify the GABA peak in the chromatograms based on the retention time of the GABA standards.
-
Generate a standard curve by plotting the peak area or height of the GABA standards against their known concentrations.
-
Determine the concentration of GABA in the samples by interpolating their peak areas or heights onto the standard curve.
-
Normalize the GABA concentration to the weight of the original tissue sample.
-
Visualizations
GABA Synthesis and Inhibition Pathway
Caption: Mechanism of GAD inhibitors on the GABA synthesis pathway.
General Experimental Workflow for In Vivo GABA Depletion
Caption: A logical workflow for a typical in vivo GABA depletion experiment.
References
- 1. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of gamma-aminobutyric acid from isolated brain synaptosomes during semicarbazide-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring changes in cerebral glutamate and GABA metabolism prior to convulsions induced by 3-mercaptopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The food contaminant semicarbazide acts as an endocrine disrupter: Evidence from an integrated in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A convulsant, 3-mercaptopropionic acid, decreases the level of GABA in pancreatic islets of rat as well as that of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
- 12. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Animal Behavioral Responses to DL-Allylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL-Allylglycine in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on managing the inherent variability in behavioral responses.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound to induce seizures and other behavioral changes in animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Seizure Induction or High Variability in Seizure Latency | Genetic Variability: Different animal strains and species can exhibit varying sensitivity to this compound.[1] | - Standardize Animal Strain: Use a consistent, well-characterized strain for all experiments. - Strain Selection: If variability persists, consider testing different strains to identify one with a more consistent response profile. |
| Age and Sex Differences: Seizure susceptibility and behavioral responses can be significantly influenced by the age and sex of the animals. Younger animals may be more susceptible, and sex hormones can modulate seizure thresholds.[2][3] Female rats have been shown to be more susceptible to allylglycine-induced seizures.[2] | - Use a Narrow Age Range: Ensure all animals in an experimental cohort are within a narrow and consistent age range. - Separate Sexes: House and test male and female animals separately. Report data for each sex independently. | |
| Dosing Inaccuracy: Improper calculation or administration of this compound can lead to inconsistent exposure. | - Accurate Dosing: Calibrate scales regularly and calculate doses based on the most recent body weight of each animal. - Consistent Administration Route: Use a consistent and appropriate route of administration (e.g., intraperitoneal). Ensure proper injection technique to avoid misinjection. | |
| No Seizure Activity Observed | Insufficient Dose: The dose of this compound may be too low for the specific animal strain, age, or sex. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for inducing the desired behavioral endpoint in your specific animal model. |
| Compound Degradation: Improper storage of this compound can lead to loss of potency. | - Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C.[4] Prepare fresh solutions for each experiment. | |
| High Mortality Rate | Excessive Dose: The administered dose may be too high, leading to severe, prolonged seizures and subsequent mortality. | - Dose Adjustment: Reduce the dose of this compound. Refer to dose-response studies to find a balance between seizure induction and animal welfare. |
| Stress-Induced Complications: Excessive handling or stressful environmental conditions can exacerbate the effects of this compound. | - Minimize Stress: Handle animals gently and allow for an adequate acclimatization period before the experiment. Maintain a quiet and stable environment during the observation period. | |
| Variable Behavioral Phenotypes (Other than Seizures) | Environmental Factors: Differences in housing conditions, lighting, and noise levels can influence animal behavior.[5] | - Standardize Environment: Maintain consistent housing conditions, including cage density, bedding, and enrichment. Conduct behavioral observations in a dedicated, controlled environment. |
| Observer Bias: Subjectivity in scoring behavioral responses can introduce variability. | - Blinded Observation: Whenever possible, the observer scoring the behavior should be blind to the experimental treatment. - Standardized Scoring: Use a well-defined and validated behavioral scoring system, such as the Racine scale, and ensure all observers are trained to use it consistently.[6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme glutamate (B1630785) decarboxylase (GAD).[4] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[11] By inhibiting GAD, this compound reduces GABA levels in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission and resulting in neuronal hyperexcitability and seizures.
Q2: How should I prepare and administer this compound?
A2: this compound is typically dissolved in a sterile saline solution.[2] It is most commonly administered via intraperitoneal (IP) injection.[2] It is crucial to ensure the compound is fully dissolved and to administer the correct volume based on the animal's body weight. For in vivo experiments, it is recommended to prepare the solution fresh on the day of use.
Q3: What is the expected latency to seizure onset after this compound administration?
A3: The latency to seizure onset can be variable and is dependent on the dose, animal species, and strain. In mice, the latency to seizure onset following intraperitoneal injection has been reported to be between 44 and 240 minutes.[12] It is advisable to conduct a pilot study to determine the expected latency in your specific experimental conditions.
Q4: How can I quantitatively assess the severity of seizures induced by this compound?
A4: The Racine scale is a widely used and accepted method for scoring the severity of behavioral seizures in rodents.[6][9] This scale categorizes seizures into distinct stages based on observable behavioral manifestations, from mild facial clonus to severe generalized tonic-clonic seizures with loss of posture.[7][8][10] There are also modified versions of the Racine scale that may be more suitable for specific seizure models.[7]
Q5: What are the key factors that contribute to variability in behavioral responses?
A5: Several factors can contribute to variability, including:
-
Intrinsic Factors: Genetic background (species and strain), sex, and age are significant sources of variation.[1][2][3]
-
Extrinsic Factors: Environmental conditions such as housing density, lighting, noise, and handling can impact an animal's stress levels and seizure susceptibility.[5]
-
Experimental Procedures: Inconsistencies in drug preparation, administration technique, and behavioral scoring can introduce significant variability.
Q6: Are there any known sex differences in the response to this compound?
A6: Yes, studies have shown that female rats are significantly more susceptible to this compound-induced seizures than male rats.[2] This highlights the importance of considering sex as a biological variable in experimental design and data analysis.
Experimental Protocols
Protocol for Induction of Seizures with this compound in Mice
This protocol provides a general framework. Researchers should optimize parameters based on their specific experimental goals and animal model.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes and needles (appropriate size for IP injection in mice)
-
Observation chambers (e.g., clear plexiglass arenas)
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 30 minutes before the experiment.
-
This compound Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline to the desired concentration. Ensure the compound is completely dissolved.
-
Dose Calculation and Administration: Weigh each mouse immediately before injection to ensure accurate dose calculation. Administer the calculated dose of this compound solution via intraperitoneal (IP) injection. A typical dose range to start with for mice is 100-150 mg/kg.[2]
-
Behavioral Observation: Immediately after injection, place the mouse in an individual observation chamber. Observe the animal continuously for behavioral changes and the onset of seizures. If continuous observation is not feasible, use a video recording system.
-
Seizure Scoring: Score the severity of seizures using a standardized scale, such as the modified Racine scale for mice.[7][8] Record the latency to the first seizure and the duration and severity of all seizure events.
-
Post-Observation Care: Following the observation period (typically 2-4 hours), provide appropriate post-procedural care as outlined in your institution's animal care and use protocol.
Data to Collect:
-
Latency to the first behavioral sign of seizure activity.
-
Maximum seizure severity score reached for each animal.
-
Duration of each seizure episode.
-
Frequency of seizures within the observation period.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the enzyme GAD, blocking GABA synthesis.
Experimental Workflow
Caption: A typical workflow for behavioral studies using this compound.
Logical Relationship of Variability Factors
Caption: Key factors contributing to variability in animal responses.
References
- 1. Pathogenesis of Epilepsy: Challenges in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Racine stages - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Allylglycine Application in Neuronal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Allylglycine in neuronal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Glutamic Acid Decarboxylase (GAD).[1][2] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, this compound leads to a depletion of GABA in the brain.[2] This reduction in GABAergic inhibition results in neuronal hyperexcitability and can induce seizures.[2]
Q2: What are the expected effects of this compound on neuronal firing patterns?
A2: Application of this compound is expected to cause a significant alteration in neuronal firing patterns, characterized by a shift towards more random and less organized firing. A key study on nigral dopaminergic neurons demonstrated a drastic change in the distribution of firing modes after chronic administration of this compound. The percentage of neurons firing in a "random" pattern increased substantially, while "pacemaker" and "bursty" firing patterns decreased.[1]
Q3: What is a typical concentration range for in vitro and in vivo applications of this compound?
A3: The effective concentration of this compound can vary depending on the experimental model and specific research question.
-
In vivo (rodent models): Intraperitoneal (IP) injections in the range of 100-250 mg/kg have been used to induce seizures in rats.
-
In vitro: For cultured neurons or brain slice preparations, concentrations can range from micromolar to low millimolar. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically a powder that can be dissolved in aqueous solutions. For a stock solution, consider dissolving it in water or a suitable buffer. One supplier suggests that a 5.41 mg/mL (46.99 mM) solution in water can be achieved with the help of ultrasonic agitation.[2] It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable change in neuronal firing after this compound application. | 1. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit GAD in your specific preparation. 2. Inadequate incubation time: The drug may not have had enough time to penetrate the tissue and exert its effect. 3. Drug degradation: The stock solution may have degraded due to improper storage. 4. Cell type insensitivity: The specific neuronal population under study may have a low reliance on newly synthesized GABA or have compensatory mechanisms. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time. For brain slices, a pre-incubation period may be necessary. 3. Prepare a fresh stock solution of this compound. 4. Verify the expression and activity of GAD in your cell type. Consider using a positive control (a cell type known to be sensitive to GAD inhibition). |
| High variability in the response to this compound between experiments. | 1. Inconsistent drug application: Variations in the final concentration of the drug in the recording chamber. 2. Differences in cell culture/slice health: The physiological state of the neurons can influence their susceptibility to GAD inhibition. 3. Variability in animal age or condition (for in vivo studies): Age and health status can affect drug metabolism and neuronal excitability. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes. 2. Standardize cell culture or slice preparation protocols. Monitor cell viability. 3. Use animals of a consistent age and health status for in vivo experiments. |
| Unexpected neuronal silencing or decreased firing rate. | 1. Off-target effects at high concentrations: Very high concentrations of any drug can lead to non-specific or toxic effects. 2. Depolarization block: Extreme hyperexcitability can lead to a state of depolarization block where neurons are unable to fire action potentials. 3. Activation of compensatory inhibitory mechanisms: The neuronal network may attempt to compensate for the loss of GABAergic inhibition. | 1. Lower the concentration of this compound and perform a careful dose-response curve. 2. Monitor the membrane potential of the neurons. If a sustained depolarization is observed, this may indicate a depolarization block. 3. Investigate other inhibitory neurotransmitter systems that might be activated in your preparation. |
| Cell death or poor cell viability after drug application. | 1. Excitotoxicity: Prolonged periods of hyperexcitability can lead to excitotoxic cell death. 2. Drug toxicity: The concentration of this compound may be too high, causing direct cellular toxicity. | 1. Reduce the incubation time or the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the drug in your system. |
Data Presentation
Table 1: Change in Firing Patterns of Nigral Dopaminergic Neurons After Chronic this compound Administration
| Firing Pattern | Control (%) | This compound Treated (%) |
| Pacemaker | 42 | 12 |
| Random | 46 | 85 |
| Bursty | 12 | 3 |
| Data summarized from Bioulac et al., Neuroscience Letters, 1997.[1] |
Experimental Protocols
Protocol 1: In Vitro Extracellular Recording from Brain Slices
-
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness from the desired animal model using a vibratome.
-
Prepare slices in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in water).
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 mM). It is advisable to test a range of concentrations.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Position a recording electrode in the desired brain region to record spontaneous neuronal firing (e.g., using a microelectrode array or a single extracellular electrode).
-
Record baseline neuronal activity for a stable period (e.g., 10-15 minutes).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal firing patterns for an extended period (e.g., 30-60 minutes or until a stable effect is observed).
-
For washout experiments, switch the perfusion back to the control aCSF.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing rate, firing pattern (e.g., regular, bursting, random), and other relevant parameters.
-
Compare the data from the baseline, drug application, and washout periods.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Plating:
-
Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Drug Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Mandatory Visualizations
References
Technical Support Center: Refining Experimental Protocols for DL-Allylglycine-Induced Seizures
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Allylglycine to induce seizures in experimental models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing seizures?
A1: this compound induces seizures by inhibiting the enzyme glutamate (B1630785) decarboxylase (GAD).[1] GAD is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[2] By inhibiting GAD, this compound leads to a reduction in brain GABA concentrations.[3][4] This decrease in inhibitory signaling, coupled with an accumulation of the excitatory precursor glutamate, leads to neuronal hyperexcitability and the generation of seizures.
Q2: What is a typical dose range for inducing seizures with this compound in rodents?
A2: The effective dose of this compound can vary depending on the animal species, strain, and route of administration. For intraperitoneal (i.p.) injection in mice, the median effective dose (ED50) for inducing seizures is approximately 1.0 mmol/kg.[1] In rats, i.p. doses ranging from 100 to 250 mg/kg have been used to induce focal and generalized tonic-extension seizures.[5]
Q3: How long does it typically take to observe seizures after this compound administration?
A3: this compound is known for its relatively long latency to seizure onset. In mice, the time from i.p. injection to the first seizure can range from 44 to 240 minutes.[1] This extended latency is an important consideration for experimental planning and animal monitoring.
Q4: How should I prepare this compound for injection?
A4: this compound is typically a white powder. For in vivo experiments, it should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl). It is recommended to prepare the solution fresh on the day of the experiment. If preparing a stock solution, it can be stored at -20°C for up to one month or -80°C for up to six months.[4] Before administration, ensure the solution is at room temperature and, if necessary, filter-sterilize it using a 0.22 µm filter.[4]
Q5: How are seizures typically scored in rodent models?
A5: Seizure severity is commonly assessed using a behavioral scoring system, such as the Racine scale or a modified version of it.[6][7] This scale categorizes seizure progression through distinct behavioral stages, from mild facial movements to severe generalized tonic-clonic seizures with loss of posture.[6][7] Consistent and blinded scoring by trained observers is crucial for obtaining reliable data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No seizures observed after administration. | Inadequate Dose: The dose may be too low for the specific animal strain or sex. Female rats have been reported to be more susceptible to allylglycine-induced seizures.[5] | Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your experimental conditions. Consider potential sex differences in your study design. |
| Long Latency: The observation period may have been too short. This compound has a long latency to seizure onset (up to 4 hours in mice).[1] | Extended Observation: Ensure that animals are monitored for a sufficiently long period (e.g., at least 4-6 hours) after administration. | |
| Drug Preparation Issue: Improper dissolution or degradation of the compound. | Fresh Preparation: Prepare the this compound solution fresh on the day of the experiment. Ensure it is fully dissolved in the vehicle. | |
| High variability in seizure latency or severity between animals. | Biological Variability: Inherent biological differences between individual animals. | Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study. |
| Inconsistent Administration: Variations in injection technique (e.g., subcutaneous vs. intraperitoneal injection). | Standardized Procedure: Ensure all injections are administered consistently by a trained individual. | |
| Environmental Factors: Stress or other environmental factors can influence seizure susceptibility. | Controlled Environment: Maintain a consistent and low-stress environment for the animals throughout the experiment. | |
| Only focal or mild seizures are observed. | Suboptimal Dose: The dose may be sufficient to induce partial seizures but not generalized seizures. | Increase Dose: Cautiously increase the dose of this compound in a pilot study to determine if it leads to more severe seizures. |
| Animal Strain: Some animal strains may be more resistant to generalized seizures. | Literature Review: Consult the literature to determine if the chosen animal strain is appropriate for the desired seizure phenotype. | |
| High mortality rate. | Excessive Seizure Severity: The dose may be too high, leading to status epilepticus and subsequent mortality. | Reduce Dose: Lower the dose of this compound to a level that induces seizures without causing excessive mortality. |
| Respiratory Distress: Severe seizures can sometimes be accompanied by respiratory arrest. | Monitoring and Support: Closely monitor animals during and after seizures. Provide supportive care if necessary, although this may interfere with some experimental outcomes. |
Data Presentation
Table 1: Dose-Response and Latency of this compound-Induced Seizures in Rodents
| Animal Model | Route of Administration | Dose | Effect | Latency to Seizure Onset | Reference |
| Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | ED50 for seizures | 44 - 240 minutes | [1] |
| Rats | Intraperitoneal (i.p.) | 100 - 250 mg/kg | Induction of focal and generalized tonic-extension seizures | Not specified in detail, but a delayed onset is characteristic. | [5] |
| Baboons (Papio papio) | Intravenous (i.v.) | 4.0 - 4.3 mmol/kg | Brief, recurring seizures | 2 - 14 hours | [1] |
Table 2: Neurochemical Changes Following L-Allylglycine-Induced Seizures in Rats
| Brain Region | Neurotransmitter | Change | Reference |
| Cortex | GABA | -32% to -54% (decrease) | [3] |
| Cerebellum | GABA | -32% to -54% (decrease) | [3] |
| Hippocampus | GABA | -32% to -54% (decrease) | [3] |
| Cortex | Aspartate | -14% (decrease) | [3] |
| Cortex | Glutamine | +10% to +53% (increase) | [3] |
| Cerebellum | Glutamine | +10% to +53% (increase) | [3] |
| Hippocampus | Glutamine | +10% to +53% (increase) | [3] |
Experimental Protocols
Detailed Methodology for this compound-Induced Seizures in Rats
-
Animal Preparation:
-
Use adult male or female Wistar or Sprague-Dawley rats (body weight 200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration (e.g., to achieve a final injection volume of 1-2 ml/kg).
-
Ensure the solution is thoroughly mixed and at room temperature before injection.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place the animal in an observation chamber.
-
Continuously monitor the animal for behavioral signs of seizures for at least 4-6 hours.
-
Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 5-10 minutes) once seizure activity begins.
Modified Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
Stage 6: Multiple episodes of rearing and falling
-
Stage 7: Severe, continuous seizures (status epilepticus) possibly leading to death[7]
-
-
Data Collection:
-
Record the latency to the first seizure (in minutes).
-
Record the duration of each seizure episode (in seconds).
-
Record the maximum seizure stage reached for each animal.
-
At the end of the experiment, animals can be euthanized for tissue collection and neurochemical analysis (e.g., HPLC for neurotransmitter levels).
-
Mandatory Visualizations
Caption: this compound inhibits GAD, blocking GABA synthesis.
Caption: Workflow for this compound-induced seizure experiments.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racine stages - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Challenges and solutions for long-term studies involving DL-Allylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term studies with the glutamate (B1630785) decarboxylase (GAD) inhibitor, DL-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in long-term studies?
A1: this compound is an inhibitor of glutamate decarboxylase (GAD), the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][2] By inhibiting GAD, this compound reduces GABA concentrations in the brain.[1] This disruption of the excitatory/inhibitory balance is the basis for its use in inducing seizures and modeling epilepsy in long-term studies.[1][2] Chronic administration can lead to sustained alterations in neuronal excitability and long-term changes in neural circuitry.
Q2: What are the expected behavioral outcomes in rodents during long-term this compound administration?
A2: Long-term administration of this compound, particularly when inducing recurrent seizures, can lead to a range of behavioral changes. In a model of chronic administration into the neostriatum, rats exhibited hyperkinesia and hypertonia on the side of injection.[3] Generally, recurrent seizures in animal models are associated with cognitive deficits, including impaired spatial learning and memory, as well as increased anxiety-like behaviors.[1][4] The specific behavioral phenotype can vary depending on the rodent strain, age at the time of administration, and the dosing regimen.
Q3: What are the potential histological changes observed after long-term this compound-induced seizures?
A3: While studies specifically detailing the long-term histopathological effects of this compound are limited, insights can be drawn from other models of chronic chemically-induced seizures. Common findings in these models include neuronal loss and gliosis in vulnerable brain regions like the hippocampus (specifically the CA1 and CA3 subfields), amygdala, and neocortex.[3] Mossy fiber sprouting in the dentate gyrus and CA3 region of the hippocampus is another hallmark of chronic seizure activity.[4] Researchers should anticipate these changes and select appropriate histological staining methods to assess them.
Q4: How does chronic GAD inhibition with this compound affect neuronal plasticity?
A4: Chronic reduction of GABAergic inhibition significantly impacts neuronal plasticity. GABAergic signaling is crucial for regulating synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[5][6][7] Long-term disruption of this system can lead to aberrant synaptic reorganization and altered neural network activity.[8] These changes are thought to underlie some of the cognitive and behavioral deficits observed in chronic epilepsy models.[8]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Mitigation Strategies |
| High mortality rate in the experimental group. | - Status Epilepticus: Prolonged, uncontrolled seizures can be lethal. - Toxicity: Potential for dose-dependent systemic or neurotoxicity with chronic administration. - Animal Strain Susceptibility: Some rodent strains may be more sensitive to the effects of this compound. | - Optimize Dosage: Start with lower doses and titrate to effect to find a balance between seizure induction and animal welfare. - Seizure Monitoring: Implement continuous or frequent monitoring (e.g., video-EEG) to detect and manage status epilepticus promptly.[9] - Animal Welfare Checks: Conduct daily health and welfare assessments, including weight monitoring and observation for signs of distress.[10][11] - Strain Selection: Carefully select an appropriate rodent strain with a known and consistent response to chemoconvulsants, if possible.[12] |
| Inconsistent seizure induction or threshold over time. | - Tolerance: The development of tolerance to the convulsant effects of this compound with repeated administration. - Metabolic Changes: Alterations in drug metabolism over the course of the study. - Variability in Administration: Inconsistent injection technique or volume. | - Intermittent Dosing Schedule: Employ a chronic intermittent dosing schedule (e.g., injections every few days or weekly) rather than daily administration to reduce the likelihood of tolerance. - Dose Adjustment: If tolerance is suspected, a gradual increase in dose may be necessary, with careful monitoring for toxicity. - Standardized Procedures: Ensure all personnel are thoroughly trained in the administration technique to maintain consistency. |
| Progressive weight loss and deteriorating animal health. | - Reduced Food and Water Intake: Seizure activity and postictal states can interfere with normal feeding and drinking behaviors. - Chronic Stress: Repeated seizures are a significant stressor that can impact overall health. - Systemic Toxicity: Potential for off-target effects of this compound on other organ systems. | - Supportive Care: Provide highly palatable, easily accessible food and hydration sources (e.g., hydrogel packs). - Environmental Enrichment: House animals in an enriched environment to reduce stress. - Monitor for Comorbidities: Be vigilant for signs of other health issues and consult with veterinary staff. |
| Unexpected behavioral changes unrelated to seizures (e.g., aggression, stereotypy). | - Neuroplastic Changes: Long-term alterations in brain circuitry due to chronic GAD inhibition and recurrent seizures. - Pain or Discomfort: Underlying health issues may manifest as behavioral changes. | - Comprehensive Behavioral Phenotyping: Include a battery of behavioral tests to assess a range of domains, including anxiety, cognition, and social behavior.[13] - Thorough Health Monitoring: Rule out any underlying health conditions that could be contributing to the observed behavioral changes. |
Quantitative Data Summary
Table 1: Effects of Recurrent Seizures on Cognitive and Behavioral Outcomes in Rodents
| Parameter | Animal Model | Treatment/Induction Method | Key Findings | Reference |
| Spatial Learning & Memory | Adult Rats | Recurrent Flurothyl-induced seizures in neonates | Impaired learning and memory in the Morris water maze. | [4] |
| Spatial Learning | Adult Rats | Recurrent Pilocarpine-induced seizures in neonates | Deficient spatial learning in the Morris water maze. | [1] |
| Anxiety-like Behavior | Adult Rats | Recurrent Pilocarpine-induced seizures in neonates | Increased anxiety in the elevated plus maze. | [1] |
| Cognitive Function | Immature Rats | Lithium-Pilocarpine induced status epilepticus followed by recurrent Flurothyl seizures | Greater impairment in visual-spatial memory compared to status epilepticus or recurrent seizures alone. | [14] |
Table 2: Histopathological Consequences of Chronic Seizures in Rodent Models
| Histological Finding | Brain Region | Animal Model | Induction Method | Reference |
| Neuronal Loss | Hippocampus (CA1, CA3, hilus), Amygdala, Neocortex, Thalamus | General Epilepsy Models | Various (including chemoconvulsants) | [3] |
| Mossy Fiber Sprouting | Hippocampus (CA3, dentate gyrus) | Rats | Recurrent Flurothyl-induced seizures in neonates | [4] |
| Gliosis & Microglial Activation | Regions with Neuronal Loss | General Epilepsy Models | Prolonged seizures | [3] |
| Neuronal Damage | Hippocampus, Piriform Cortex, Amygdala | Immature Rats | Kainic Acid administration | [15] |
Key Experimental Protocols
Protocol 1: Chronic Intermittent Seizure Induction in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 50 mg/mL. Prepare fresh on the day of injection.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a starting dose of 100-150 mg/kg. The dose may need to be adjusted based on seizure response and tolerance.
-
Injections are performed twice weekly for a duration of 8-12 weeks to model chronic epilepsy.
-
-
Seizure Monitoring:
-
Immediately following injection, place the animal in a transparent observation chamber.
-
Monitor continuously for at least 2 hours for behavioral signs of seizures. Score seizure severity using a standardized scale (e.g., the Racine scale).
-
For more detailed analysis, use video-EEG monitoring to correlate behavioral seizures with electrographic activity.
-
-
Animal Welfare:
-
Monitor animals daily for general health, body weight, and any signs of distress.
-
Provide supportive care as needed (e.g., soft, palatable food on the cage floor).
-
Establish clear humane endpoints in consultation with veterinary staff (e.g., significant weight loss, inability to ambulate, or status epilepticus).
-
Protocol 2: Histological Assessment of Neuronal Damage
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the animal and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution in PBS for cryoprotection.
-
-
Sectioning:
-
Section the brain coronally at 40 µm using a cryostat or vibrating microtome.
-
-
Nissl Staining (for neuronal loss):
-
Mount sections on gelatin-coated slides.
-
Stain with a 0.1% cresyl violet solution.
-
Dehydrate through a series of ethanol (B145695) gradients and xylene, then coverslip.
-
Quantify neuronal loss in specific brain regions (e.g., hippocampal subfields) by cell counting.
-
-
Fluoro-Jade B Staining (for degenerating neurons):
-
Follow a standard Fluoro-Jade B staining protocol to label degenerating neurons. This can be more sensitive for detecting ongoing neuronal death than Nissl staining alone.
-
-
Immunohistochemistry for Gliosis:
-
Perform immunohistochemistry using antibodies against Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis, a marker of brain injury.
-
Visualizations
Caption: this compound inhibits GAD, reducing GABA synthesis and leading to seizures.
Caption: Workflow for a long-term study using this compound to model chronic seizures.
References
- 1. Long-term effects of recurrent seizures on learning, behavior and anxiety: an experimental study in rats-Academax [mxbackup.academax.com]
- 2. researchgate.net [researchgate.net]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Long-term effects of neonatal seizures: a behavioral, electrophysiological, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of GABA in semantic memory and its neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GABA in semantic memory and its neuroplasticity [elifesciences.org]
- 7. The role of GABA in semantic memory and its neuroplasticity | eLife [elifesciences.org]
- 8. Modulation by GABA of neuroplasticity in the central and peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated and Continuous Monitoring of Animal Welfare through Digital Alerting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat strain differences in seizure frequency and hilar neuron loss after systemic treatment with pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term-Seizures--Neuropathology-and-Behavioral-Response-of-Adult-Rats-After-OP-Status-Epilepticus--Effect-of-Novel-Neuroprotectants [aesnet.org]
- 14. EFFECT-OF-RECURRENT-SEIZURES-ON-COGNITIVE-OUTCOME-FOLLOWING-STATUS-EPILEPTICUS-IN-IMMATURE-RATS [aesnet.org]
- 15. Maturation of kainic acid seizure-brain damage syndrome in the rat. II. Histopathological sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming GABA Level Reduction Following DL-Allylglycine Administration
This guide provides a comprehensive comparison of current methodologies used to quantify the reduction of γ-aminobutyric acid (GABA) levels following the administration of DL-Allylglycine. This compound is an inhibitor of glutamate (B1630785) decarboxylase (GAD), the primary enzyme responsible for GABA synthesis.[1][2] Its use in research is pivotal for studying the effects of GABA depletion, which can induce seizures and provide insights into the role of GABAergic neurotransmission in various neurological conditions.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental data to aid in selecting the most appropriate analytical method.
Mechanism of Action: this compound Inhibition of GABA Synthesis
GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, is synthesized from glutamate through a decarboxylation reaction catalyzed by the enzyme glutamic acid decarboxylase (GAD).[4][5] this compound exerts its effect by irreversibly inhibiting GAD, thereby blocking the synthesis of GABA and leading to a reduction in its cellular and extracellular levels.[1][6][7]
Comparison of Analytical Methods for GABA Quantification
Several techniques are available to measure GABA concentrations, each with distinct principles, advantages, and limitations. The choice of method depends on the specific research question, whether the measurement is performed in vivo or ex vivo, and the required sensitivity and resolution.
| Method | Principle | Sample Type | Invasiveness | Key Advantages | Key Disadvantages |
| HPLC with Fluorescence/Electrochemical Detection | Chromatographic separation of GABA followed by detection after chemical derivatization (e.g., with OPA).[8][9] | Brain tissue homogenates, microdialysates. | High (for microdialysates), Ex vivo (for tissue). | High sensitivity (fmol to pmol range)[9], high reproducibility and accuracy[8], well-established. | Destructive, low throughput, requires derivatization. |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive in vivo detection of metabolites based on their unique magnetic resonance signals.[4] MEGA-PRESS is a common sequence for GABA editing.[10][11] | In vivo brain regions. | Non-invasive. | Allows for longitudinal studies in the same subject, measures absolute concentration in vivo.[10][11] | Low sensitivity (mM range)[10], low spatial and temporal resolution, complex data analysis. |
| In Vivo Microdialysis | A probe is implanted in a specific brain region to sample extracellular fluid, which is then analyzed (typically by HPLC).[12] | Extracellular fluid from living tissue. | High. | Measures dynamic changes in extracellular GABA concentrations with good temporal resolution (e.g., 5 min).[9] | Invasive, potential tissue damage, dialysate concentration is an index, not absolute value.[12] |
| Positron Emission Tomography (PET) | Indirectly measures GABA transmission by quantifying the binding of a radiotracer to GABA-A receptors, which is modulated by GABA levels.[13] | In vivo brain. | Minimally invasive (injection). | Non-invasive imaging of receptor occupancy and modulation in vivo. | Indirect measure of GABA levels, requires cyclotron and radiochemistry, lower resolution than MRS. |
| Immunostaining | Uses antibodies to visualize and semi-quantify GABA in fixed tissue sections.[14] | Fixed tissue slices. | Ex vivo. | Provides excellent spatial resolution at the cellular level. | Generally semi-quantitative, subject to antibody specificity and fixation artifacts.[14] |
Typical Experimental Workflow
Confirming GABA reduction post-DL-Allylglycine treatment involves several key steps, from animal preparation to data analysis. The workflow below illustrates a common pathway for ex vivo analysis using HPLC, a highly sensitive and quantitative method.
Detailed Experimental Protocols
Protocol for GABA Quantification in Brain Tissue via HPLC with Fluorescence Detection
This protocol is adapted from established methods for the analysis of GABA in rodent brain tissue.[8][9]
A. Materials and Reagents:
-
Perchloric acid (PCA), 0.4 M
-
o-phthalaldehyde (OPA) derivatization reagent
-
Mobile phase (e.g., sodium acetate (B1210297) buffer, methanol, tetrahydrofuran)
-
GABA standard solution
-
C18 reversed-phase HPLC column
-
Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Tissue homogenizer
B. Tissue Preparation:
-
Following administration of this compound or vehicle control, euthanize the animal via an approved method (e.g., cervical dislocation or decapitation).
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.
-
Immediately weigh the tissue sample and homogenize in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the amino acid extract. Store at -80°C until analysis.
C. Derivatization and HPLC Analysis:
-
Thaw the supernatant and a GABA standard solution.
-
Mix a small volume of the sample or standard (e.g., 20 µL) with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a precise time (e.g., 1 minute) at room temperature before injection.[8]
-
Inject the derivatized sample onto the C18 HPLC column.
-
Elute the sample isocratically using the prepared mobile phase at a constant flow rate (e.g., 1 mL/min).[8]
-
Detect the OPA-derivatized GABA using the fluorescence detector. The retention time should be confirmed using the GABA standard.
-
Quantify the GABA concentration in the sample by comparing its peak area to the standard curve generated from known concentrations of the GABA standard. Report values as µg/g of tissue or a similar unit.[8]
Protocol for In Vivo Microdialysis for Extracellular GABA Measurement
This protocol outlines the key steps for monitoring dynamic GABA changes in a specific brain region of an anesthetized or freely moving animal.[9][12]
A. Materials and Reagents:
-
Microdialysis probes (with appropriate membrane cutoff)
-
Stereotaxic apparatus
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Fraction collector
-
HPLC system for analysis (as described above)
B. Surgical Procedure and Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired stereotaxic coordinates.
-
Secure the probe to the skull using dental cement. Allow the animal to recover from surgery if conducting a freely moving experiment.
C. Microdialysis and Sample Collection:
-
Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to stabilize and collect baseline samples to establish basal extracellular GABA levels.
-
Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Collect dialysate fractions at regular intervals (e.g., every 5-20 minutes) into collection vials, often containing a small amount of acid to prevent degradation.[9]
-
Store collected fractions at -80°C until analysis.
D. Sample Analysis:
-
Analyze the GABA concentration in the dialysate fractions using the HPLC method described previously.
-
Due to the low concentrations in dialysates, a highly sensitive detection method is crucial.[9][12]
-
Plot the GABA concentration over time to visualize the reduction following this compound administration. Express results as a percentage of the baseline concentration.
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 3. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. f1000research.com [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 11. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Seizure Induction: DL-Allylglycine vs. Bicuculline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chemical convulsants for in vivo seizure induction: DL-Allylglycine and bicuculline (B1666979). Understanding the distinct mechanisms, experimental parameters, and resulting seizure phenotypes of each compound is critical for selecting the appropriate model for epilepsy research and the development of novel anti-epileptic therapies.
At a Glance: Key Differences
| Feature | This compound | Bicuculline |
| Primary Mechanism | Inhibition of glutamate (B1630785) decarboxylase (GAD), leading to decreased GABA synthesis.[1][2] | Competitive antagonist of the GABA recognition site on the GABA-A receptor.[3] |
| Site of Action | Presynaptic (neuronal cytoplasm) | Postsynaptic (GABA-A receptor) |
| Effect on GABA Levels | Decreased GABA levels in brain regions like the hippocampus and cerebellum.[4][5] | Increased GABA-like immunoreactivity in the hippocampus.[4][5] |
| Seizure Onset | Generally longer latency (e.g., 44-240 minutes in mice).[1][2] | Rapid onset (e.g., within 1-5 minutes in rats).[6] |
| Seizure Type | Can induce focal and generalized tonic-extension seizures.[7] | Can induce a range of seizures from myoclonic jerks to generalized tonic-clonic seizures.[6][8] |
Quantitative Comparison of In Vivo Seizure Induction
The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as animal species, strain, age, and route of administration can significantly influence the results.
Table 1: Dose-Response for Seizure Induction
| Compound | Animal Model | Route of Administration | Effective Dose (ED50) / Convulsive Dose (CD50) | Reference |
| DL-C-Allylglycine | Mice | Intraperitoneal | 1.0 mmol/kg | [1][2] |
| L-Allylglycine | Rats | Intravenous | 2.4 mmol/kg | [5] |
| L-Allylglycine | Rats (Female) | Intraperitoneal | 100-250 mg/kg (dose range tested) | [7] |
| Bicuculline | Mice | Not Specified | Not Specified | |
| Bicuculline | Rats (infant) | Not Specified | CD50 lowest on postnatal day 3 | [6][9] |
| Bicuculline | Rats | Intravenous | 3.27 µmol/kg | [5] |
| Bicuculline methiodide | Rats (immature) | Intraperitoneal | 2 or 20 mg/kg | [8] |
Table 2: Latency to Seizure Onset
| Compound | Animal Model | Route of Administration | Latency | Reference |
| DL-C-Allylglycine | Mice | Intraperitoneal | 44 - 240 minutes | [1][2] |
| Bicuculline | Rats (infant) | Not Specified | 1 - 5 minutes | [6] |
Mechanism of Action
The fundamental difference between this compound and bicuculline lies in their mechanism of disrupting GABAergic inhibition, the primary inhibitory neurotransmission system in the central nervous system.
This compound: A Presynaptic Approach to Seizure Induction
This compound induces seizures by inhibiting glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2] This leads to a depletion of GABA in presynaptic terminals, reducing the amount of inhibitory neurotransmitter available for release. The resulting imbalance between excitatory and inhibitory signals leads to neuronal hyperexcitability and seizures.[4]
Bicuculline: A Postsynaptic Blockade of GABAergic Signaling
Bicuculline is a competitive antagonist of the GABA-A receptor.[3] It binds to the same site as GABA but does not activate the receptor.[3] By blocking GABA from binding, bicuculline prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus inhibiting its firing. This blockade of postsynaptic inhibition leads to a state of disinhibition and neuronal hyperexcitability, culminating in seizures.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways affected by each compound and a general experimental workflow for in vivo seizure induction.
Experimental Protocols
The following are generalized protocols for seizure induction using this compound and bicuculline. Specific details may need to be optimized based on the research question, animal model, and laboratory conditions.
Protocol 1: this compound-Induced Seizures in Mice
-
Animal Model: Adult male or female mice (e.g., C57BL/6).
-
Compound Preparation: Dissolve DL-C-Allylglycine in sterile saline to the desired concentration.
-
Administration: Administer DL-C-Allylglycine via intraperitoneal (IP) injection at a dose of 1.0 mmol/kg.[1][2]
-
Seizure Monitoring:
-
Immediately after injection, place the animal in a clear observation chamber.
-
Continuously observe for behavioral signs of seizures, which may include facial and forelimb myoclonus, rearing, and falling.
-
Record the latency to the first seizure and the duration of seizure activity.
-
For more detailed analysis, utilize electroencephalogram (EEG) recordings to monitor electrographic seizure activity.
-
Protocol 2: Bicuculline-Induced Seizures in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Compound Preparation: Dissolve bicuculline methiodide in sterile saline to the desired concentration.
-
Administration: Administer bicuculline via intravenous (IV) injection at a dose of 3.27 µmol/kg[5] or intraperitoneally (IP) at a dose of 2-20 mg/kg in immature rats.[8]
-
Seizure Monitoring:
-
Due to the rapid onset of seizures, monitoring should begin immediately upon administration.
-
Observe for a range of seizure behaviors, including wild running, myoclonic jerks, and generalized tonic-clonic seizures.
-
Record the latency to seizure onset, seizure duration, and severity using a standardized scale (e.g., Racine scale).
-
Simultaneous EEG recordings are highly recommended to correlate behavioral seizures with electrographic events.
-
Conclusion
Both this compound and bicuculline are effective tools for inducing seizures in vivo, but they operate through distinct mechanisms that result in different seizure phenotypes and temporal characteristics. This compound offers a model of seizure generation stemming from a presynaptic deficit in GABA synthesis, leading to a longer latency to seizure onset. In contrast, bicuculline provides a model of rapid-onset seizures through the postsynaptic blockade of GABA-A receptors. The choice between these two convulsants should be carefully considered based on the specific aims of the research, whether it be investigating the fundamentals of epileptogenesis, screening potential anticonvulsant drugs, or studying the neurobiological consequences of seizures.
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicuculline - Wikipedia [en.wikipedia.org]
- 4. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DL-Allylglycine Seizure Model and Other Preclinical Alternatives for Epilepsy Research
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical seizure model is a critical step in the investigation of epilepsy and the development of novel antiepileptic drugs. This guide provides a comprehensive comparison of the DL-Allylglycine (DL-AG) seizure model with two other widely used chemical convulsant models: the Pentylenetetrazol (PTZ) and Kainic Acid (KA) models. This objective analysis is supported by experimental data and detailed protocols to aid in the informed selection of the most suitable model for specific research questions.
The this compound model, while less common than the PTZ and KA models, presents unique characteristics that may be particularly advantageous for studying certain aspects of seizure generation and treatment resistance. This guide will delve into the mechanisms of action, experimental procedures, and comparative seizure phenotypes of these three models.
Mechanisms of Action: A Tale of Three Pathways
The fundamental difference between these models lies in their distinct mechanisms of inducing seizure activity, targeting different aspects of the excitatory/inhibitory balance in the central nervous system.
-
This compound (DL-AG): DL-AG is an inhibitor of the enzyme Glutamic Acid Decarboxylase (GAD), which is responsible for the synthesis of the primary inhibitory neurotransmitter, Gamma-Aminobutyric Acid (GABA), from glutamate (B1630785).[1] By inhibiting GAD, DL-AG leads to a depletion of GABA, resulting in a reduction of inhibitory neurotransmission and a subsequent state of hyperexcitability that manifests as seizures.[1][2] This presynaptic mechanism of action offers a unique model to study seizures arising from impaired GABA synthesis.
-
Pentylenetetrazol (PTZ): PTZ is a non-competitive antagonist of the GABA-A receptor.[3][4] It binds to the picrotoxin (B1677862) site on the GABA-A receptor complex, thereby blocking the influx of chloride ions and preventing the hyperpolarizing (inhibitory) effect of GABA.[4] This postsynaptic mechanism of action leads to disinhibition and generalized seizure activity. The PTZ model is well-established for screening potential antiepileptic drugs, particularly those that enhance GABAergic inhibition.
-
Kainic Acid (KA): KA is a potent agonist of the kainate subtype of ionotropic glutamate receptors.[4] Glutamate is the primary excitatory neurotransmitter in the brain. By activating kainate receptors, KA induces excessive neuronal excitation and excitotoxicity, leading to seizures and, in many protocols, neuronal damage, particularly in the hippocampus.[3] The KA model is widely used to study temporal lobe epilepsy and the underlying processes of epileptogenesis.
Comparative Analysis of Seizure Characteristics
The choice of a seizure model often depends on the specific seizure phenotype and characteristics that a researcher aims to investigate. The following tables provide a comparative summary of key quantitative parameters for the DL-AG, PTZ, and KA models in rodents.
| Parameter | This compound (DL-AG) | Pentylenetetrazol (PTZ) | Kainic Acid (KA) |
| Typical Seizure Type | Focal and generalized tonic-clonic seizures | Generalized tonic-clonic seizures, myoclonic jerks | Focal seizures, often evolving to generalized tonic-clonic seizures |
| Latency to First Seizure | 44 - 240 minutes[5] | Seconds to minutes | Minutes to hours |
| Seizure Duration | Brief, recurrent seizures[5] | Varies with dose and administration protocol | Can induce status epilepticus (prolonged seizures) |
| Primary Brain Regions Affected | Originates in occipital or posterior parietal cortex[5] | Widespread cortical and subcortical structures | Hippocampus, amygdala, and other limbic structures |
| Associated Neuropathology | Neuronal damage with higher doses[1] | Minimal at sub-convulsive doses used for kindling | Significant neuronal loss, particularly in the hippocampus |
| Model Utility | Studying seizures due to impaired GABA synthesis, treatment-resistant epilepsy[1] | Screening for anticonvulsant drugs, studying generalized seizures | Modeling temporal lobe epilepsy, epileptogenesis, excitotoxicity |
Table 1: General Comparison of Seizure Models
| Seizure Severity (Modified Racine Scale) | This compound (DL-AG) | Pentylenetetrazol (PTZ) | Kainic Acid (KA) |
| Stage 1: Mouth and facial movements | Observed | Observed | Observed |
| Stage 2: Head nodding | Observed | Observed | Observed |
| Stage 3: Forelimb clonus | Observed | Observed | Observed |
| Stage 4: Rearing with forelimb clonus | Observed | Observed | Observed |
| Stage 5: Rearing and falling (loss of posture) | Observed with sufficient dosage | Commonly observed | Commonly observed, can progress to status epilepticus |
| Stage 6-7: Severe tonic-clonic seizures, wild running, death | Can occur at higher doses | Can occur at higher doses | Often observed, high mortality without intervention |
Table 2: Comparison of Seizure Severity (Behavioral)
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are representative protocols for inducing seizures using DL-AG, PTZ, and KA in rodents.
This compound (DL-AG) Seizure Induction Protocol
-
Animal Model: Male or female rats or mice. Note that female rats have been reported to be more susceptible to DL-AG-induced seizures.[6]
-
Compound Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer this compound via intraperitoneal (IP) injection.
-
Dosage: A range of doses can be used, from 100 mg/kg to 250 mg/kg in rats.[6] The ED50 for seizure induction in mice has been reported to be 1.0 mmol/kg.[5]
-
Observation:
-
Place the animal in a clear observation chamber.
-
Continuously monitor for behavioral signs of seizures for at least 4 hours post-injection due to the long latency.
-
Score seizure severity using a modified Racine scale at regular intervals.
-
For more detailed analysis, concurrent electroencephalogram (EEG) monitoring can be employed to record electrographic seizure activity.
-
Pentylenetetrazol (PTZ) Seizure Induction Protocol
-
Animal Model: Typically mice or rats.
-
Compound Preparation: Dissolve Pentylenetetrazol in sterile saline.
-
Administration: Can be administered via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Dosage:
-
Acute Seizure Model: A single convulsive dose (e.g., 60-85 mg/kg, IP in mice) is administered to induce generalized tonic-clonic seizures.
-
Kindling Model: Sub-convulsive doses (e.g., 30-40 mg/kg, IP in mice) are administered repeatedly over time to induce a progressive increase in seizure susceptibility.
-
-
Observation:
-
Place the animal in an observation chamber immediately after injection.
-
Monitor for seizure activity for at least 30 minutes.
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Score seizure severity using the Racine scale.
-
EEG monitoring can be used to quantify seizure duration and spike-wave discharge frequency.
-
Kainic Acid (KA) Seizure Induction Protocol
-
Animal Model: Commonly used in rats and mice.
-
Compound Preparation: Dissolve Kainic Acid in sterile saline. The pH should be adjusted to 7.4.
-
Administration:
-
Systemic: Intraperitoneal (IP) or subcutaneous (SC) injection (e.g., 10-30 mg/kg in mice).
-
Intracerebral: Direct injection into specific brain regions, such as the hippocampus or amygdala, for a more focal model.
-
-
Dosage: Doses vary depending on the administration route and animal strain. Systemic administration often requires higher doses than intracerebral injection.
-
Observation:
-
Monitor animals for several hours for the development of status epilepticus.
-
Score seizure severity using the Racine scale.
-
Behavioral seizures in the KA model are often characterized by initial immobility, followed by facial automatisms, head nodding, forelimb clonus, and can progress to rearing and falling.
-
EEG monitoring is essential for detecting electrographic seizures and status epilepticus.
-
Due to the potential for high mortality, supportive care (e.g., hydration) may be necessary.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows for each seizure model.
Caption: this compound signaling pathway.
Caption: Pentylenetetrazol signaling pathway.
Caption: Kainic Acid signaling pathway.
References
- 1. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Classification of Current Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Neuronal Dynamics: An Electrophysiological Comparison of DL-Allylglycine and GABAergic Antagonists
For researchers, scientists, and professionals in drug development, understanding the precise electrophysiological impact of neuroactive compounds is paramount. This guide provides a comparative analysis of DL-Allylglycine, a known inhibitor of glutamate (B1630785) decarboxylase (GAD), against established GABAergic antagonists, offering insights into its neuronal effects and underlying mechanisms.
This compound (DL-AG) serves as a potent tool for studying the consequences of reduced GABAergic inhibition. By inhibiting GAD, the primary enzyme for GABA synthesis, DL-AG leads to a decrease in GABA levels, thereby inducing hyperexcitability and seizure-like activity in neuronal circuits.[1][2] This guide delves into the electrophysiological signature of DL-AG, contrasting it with the direct actions of GABA-A receptor antagonists like bicuculline (B1666979) and picrotoxin (B1677862), and the glycine (B1666218) receptor antagonist, strychnine (B123637).
Comparative Electrophysiological Effects
The application of this compound and other GABAergic modulators induces distinct changes in neuronal firing patterns and synaptic activity. Below is a summary of their observed electrophysiological effects.
| Compound | Primary Mechanism | Key Electrophysiological Observations | Brain Regions Studied |
| This compound | Inhibition of Glutamate Decarboxylase (GAD), leading to decreased GABA synthesis.[2][3] | Induces seizure activity.[1] Alters the firing modes of nigral dopaminergic neurons, with a significant increase in 'random' firing patterns and a decrease in 'pacemaker' and 'bursty' firing.[4] Causes neuronal pyknosis in the medullary dorsal horn after nerve transection.[5] | Neostriatum, Hippocampus, Cerebellum, Medullary Dorsal Horn.[1][4][5][6] |
| Bicuculline | Competitive antagonist of the GABA-A receptor.[7] | Induces seizures.[1] Increases evoked activity in nociceptive dorsal horn neurons.[8] Shifts GABA equilibrium concentration-response curves to the right.[7] Can block both GABA and glycine responses at different concentrations.[9] | Hippocampus, Cerebellum, Dorsal Horn.[1][6][8] |
| Picrotoxin | Non-competitive antagonist of the GABA-A receptor channel.[7] | Induces a slight lateral shift and depression of the maximum GABA response.[7] Does not induce pyknotic neurons in the medullary dorsal horn under the tested conditions.[5] | Medullary Dorsal Horn.[5] |
| Strychnine | Antagonist of the glycine receptor.[10] | Induces pyknotic neuronal cell bodies in the medullary dorsal horn after nerve transection.[5] Reversibly antagonizes conductance increase and membrane changes produced by glycine.[11] Blocks glycine responses more effectively than bicuculline.[9] | Medullary Dorsal Horn, Substantia Nigra.[5][11] |
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed experimental protocols are crucial. The following outlines a general workflow for investigating the electrophysiological effects of these compounds.
Key Experimental Steps:
-
Animal Models and Tissue Preparation: Experiments are typically conducted on rodent models (e.g., rats, mice). Following anesthesia, brain tissue from specific regions of interest, such as the hippocampus or cortex, is rapidly extracted and sectioned into acute slices (e.g., 300-400 µm thickness) using a vibratome.
-
Electrophysiological Recordings: Brain slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution. Whole-cell patch-clamp or extracellular single-unit recordings are performed on individual neurons to measure membrane potential, firing rate, and synaptic currents.
-
Drug Application: After establishing a stable baseline recording of neuronal activity, this compound or the respective antagonists (bicuculline, picrotoxin, strychnine) are introduced into the recording chamber via bath application at known concentrations.
-
Data Analysis: The recorded electrophysiological data before and after drug application are analyzed to quantify changes in neuronal firing frequency, patterns of action potentials, and the amplitude and frequency of excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
Signaling Pathways and Mechanisms of Action
The divergent electrophysiological outcomes of this compound and direct receptor antagonists stem from their distinct molecular targets. This compound acts upstream by depleting the presynaptic supply of GABA, while bicuculline and picrotoxin act postsynaptically by directly blocking GABA-A receptors.
References
- 1. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of DL-allyglycine on amygdala kindling in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of DL-allyl-glycine into the neostriatum, disorganises the firing modes of the nigral dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of systemic administration of strychnine, L-allylglycine, bicuculline and picrotoxin on the transsynaptic neural destruction in the medullary dorsal horn following transection of the rat inferior alveolar nerve] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate [pubmed.ncbi.nlm.nih.gov]
- 7. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Differential blockade of bicuculline and strychnine on GABA- and glycine-induced responses in dissociated rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strychnine-sensitive glycine responses in neurons of the lateral amygdala: an electrophysiological and immunocytochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glycine on neurons in the rat substantia nigra zona compacta: in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biochemical Assays for Confirming the Mechanism of H₂S Biosynthesis Inhibition: Featuring DL-Propargylglycine
For Immediate Release
This guide provides a comprehensive comparison of biochemical assays to confirm the mechanism of action of inhibitors targeting hydrogen sulfide (B99878) (H₂S) biosynthesis, with a primary focus on the well-established γ-cystathionase (CSE) inhibitor, DL-propargylglycine (PAG). While the user's query mentioned DL-Allylglycine, a thorough review of scientific literature indicates that its primary role is the inhibition of glutamate (B1630785) decarboxylase (GAD), leading to decreased GABA biosynthesis. In the context of H₂S research, DL-propargylglycine is the more relevant and widely used inhibitor of CSE. This guide will clarify these distinctions and provide researchers, scientists, and drug development professionals with the necessary information to select and perform appropriate assays for studying H₂S signaling pathways.
Understanding the Key Players in H₂S Biosynthesis Inhibition
Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological processes. Its production is primarily mediated by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). To study the roles of H₂S, researchers rely on specific inhibitors to modulate its endogenous production.
DL-Propargylglycine (PAG): An irreversible inhibitor of cystathionine γ-lyase (CSE).[1][2][3] PAG is a crucial tool for investigating the physiological and pathophysiological roles of the H₂S pathway. It has been used in numerous studies to reduce H₂S levels and observe the resulting effects in various models of inflammation and disease.[2][4][5]
This compound: This compound is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the neurotransmitter GABA. Inhibition of GAD by this compound leads to a reduction in GABA levels and can induce convulsions. Current scientific literature does not widely support a primary role for this compound as a direct or potent inhibitor of CSE.
Alternative Inhibitors of H₂S Biosynthesis
While PAG is a cornerstone of H₂S research, other compounds are also used to inhibit H₂S production. A comparison of these inhibitors is essential for designing robust experiments.
| Inhibitor | Target Enzyme(s) | Potency (IC₅₀) | Notes |
| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | ~55 µM (rat liver preparations)[2] | Irreversible inhibitor, widely used in in vivo and in vitro studies. |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) and CSE | Varies depending on the enzyme and conditions. | Broad-spectrum inhibitor of PLP-dependent enzymes. |
| β-Cyano-L-alanine (BCA) | Cystathionine γ-lyase (CSE) | Potent inhibitor. | Also a substrate for other enzymes, which can lead to off-target effects. |
| Hydroxylamine (HA) | Broad inhibitor of PLP-dependent enzymes | Varies. | Not specific for H₂S synthesizing enzymes. |
Biochemical Assays to Confirm CSE Inhibition and H₂S Production
To validate the mechanism of CSE inhibitors like PAG, a combination of assays measuring both enzyme activity and H₂S production is recommended.
Assays for γ-Cystathionase (CSE) Activity
a) Pyruvate (B1213749) Oxidase-Peroxidase Coupled Colorimetric Assay
This is a highly sensitive method for determining CSE activity.[6]
-
Principle: CSE catalyzes the β-elimination of a substrate like β-chloro-L-alanine to produce pyruvate. The pyruvate is then oxidized by pyruvate oxidase, producing hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a leuco dye to produce a colored product, which can be measured spectrophotometrically.[6]
-
Advantages: High sensitivity and rapidity.[6]
-
Disadvantages: Requires multiple enzymes and reagents.
b) Cysteine Production Assay using Acid Ninhydrin (B49086) Reagent
-
Principle: This assay measures the production of cysteine from cystathionine, a reaction catalyzed by CSE. The cysteine produced reacts specifically with an acid ninhydrin reagent to form a colored product with an absorbance maximum at 560 nm.
-
Advantages: Specific for cysteine detection.
-
Disadvantages: Can be less sensitive than other methods.
Assays for Hydrogen Sulfide (H₂S) Production
a) Methylene (B1212753) Blue Assay
-
Principle: This is a classic and widely used colorimetric method. H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by measuring its absorbance at around 670 nm.[7]
-
Advantages: Simple, cost-effective, and well-established.
-
Disadvantages: Can be prone to interference from other sulfur-containing compounds.
b) Fluorescent Probe-Based Assays
-
Principle: A variety of fluorescent probes are available that react specifically with H₂S to produce a fluorescent signal.[8] These probes offer high sensitivity and can be used for real-time measurements in living cells.
-
Advantages: High sensitivity and specificity, suitable for high-throughput screening.[8][9]
-
Disadvantages: Probes can be expensive, and their stability and reactivity can vary.
c) Lead Acetate (B1210297) Paper Strip Assay
-
Principle: A simple qualitative or semi-quantitative method where a paper strip impregnated with lead acetate is exposed to the headspace of a reaction mixture. H₂S reacts with lead acetate to form black lead sulfide.[10][11]
-
Advantages: Very simple and inexpensive.
-
Disadvantages: Not quantitative and has low sensitivity.
Experimental Protocols
Protocol 1: Determination of CSE Activity using the Pyruvate Oxidase-Peroxidase Coupled Colorimetric Assay
Materials:
-
Tissue homogenate or purified CSE
-
β-chloro-L-alanine (substrate)
-
Pyruvate oxidase
-
Peroxidase
-
N-(carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine (leuco dye)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, pyruvate oxidase, peroxidase, and the leuco dye.
-
Add the tissue homogenate or purified CSE to the reaction mixture.
-
To test the effect of an inhibitor (e.g., PAG), pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding β-chloro-L-alanine.
-
Monitor the increase in absorbance at 727 nm over time.[6]
-
Calculate the enzyme activity based on the rate of color formation, using a standard curve generated with known concentrations of pyruvate.
Protocol 2: Measurement of H₂S Production using the Methylene Blue Assay
Materials:
-
Cell lysate or tissue homogenate
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
In a reaction tube, combine the cell lysate or tissue homogenate, L-cysteine, and PLP in a suitable buffer.
-
To test the effect of an inhibitor (e.g., PAG), pre-incubate the lysate/homogenate with the inhibitor before adding the substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding TCA.
-
Add zinc acetate to trap the H₂S.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the ferric chloride solution.
-
Allow the color to develop for 20-30 minutes at room temperature.
-
Measure the absorbance at 670 nm.
-
Quantify the H₂S concentration using a standard curve prepared with sodium hydrosulfide (B80085) (NaHS).
Visualizing the Pathways and Workflows
To further clarify the biochemical processes, the following diagrams illustrate the H₂S biosynthesis pathway and a typical experimental workflow.
Caption: H₂S biosynthesis pathway and the inhibitory action of DL-Propargylglycine.
Caption: Workflow for the Methylene Blue H₂S Assay.
By employing these well-characterized inhibitors and robust biochemical assays, researchers can confidently investigate the intricate roles of H₂S in health and disease. This guide serves as a foundational resource for designing and executing experiments aimed at understanding the mechanisms of H₂S biosynthesis and its pharmacological modulation.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 4. Inhibition of cystathionine gamma-lyase and the biosynthesis of endogenous hydrogen sulphide ameliorates gentamicin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hydrogen sulfide synthesis attenuates chemokine production and protects mice against acute pancreatitis and associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic assay of gamma-cystathionase activity using pyruvate oxidase-peroxidase sequential reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfide Measurement Protocol [protocols.io]
- 8. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Gated Detection of Cystathionine γ-Lyase Activity and Inhibition with a Selective, Luminogenic Hydrogen Sulfide Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. microbenotes.com [microbenotes.com]
A Comparative Guide to DL-Allylglycine and Pentylenetetrazol Seizure Models for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical seizure model is a critical step in the evaluation of novel anti-epileptic therapies. This guide provides an objective comparison of two widely utilized chemoconvulsant models: the DL-Allylglycine (DL-AG) and the pentylenetetrazol (PTZ) induced seizure models. We present a summary of their mechanisms, experimental protocols, and key quantitative differences to aid in the selection of the most suitable model for your research needs.
At a Glance: Key Differences Between DL-AG and PTZ Seizure Models
| Feature | This compound (DL-AG) Model | Pentylenetetrazol (PTZ) Model |
| Mechanism of Action | Irreversible inhibition of glutamate (B1630785) decarboxylase (GAD), leading to decreased GABA synthesis.[1][2] | Non-competitive antagonism of the GABA-A receptor complex.[3][4] |
| Seizure Onset | Delayed, typically 44-240 minutes in mice.[5] | Rapid, within minutes of administration. |
| Seizure Type | Can induce both focal and generalized tonic-extension seizures.[6] | Primarily induces myoclonic and generalized tonic-clonic seizures. |
| Model Type | Primarily used as an acute seizure model. | Can be used for both acute seizure induction and chronic kindling models of epilepsy.[7] |
| Primary Application | Studying seizures resulting from compromised GABA synthesis. | Widely used for screening potential anti-epileptic drugs and studying generalized seizures. |
Unraveling the Mechanisms: How They Induce Seizures
The fundamental difference between the DL-AG and PTZ seizure models lies in their distinct mechanisms of disrupting GABAergic inhibition, the primary inhibitory neurotransmitter system in the central nervous system.
This compound (DL-AG): DL-AG acts as an irreversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2] This inhibition leads to a depletion of GABA levels in the brain, resulting in a disinhibition of neuronal activity and subsequent seizure generation. The onset of seizures is delayed as it depends on the gradual depletion of GABA pools.
Pentylenetetrazol (PTZ): In contrast, PTZ acts more directly on the GABAergic system by non-competitively binding to the picrotoxin (B1677862) site of the GABA-A receptor complex.[4] This binding allosterically modulates the receptor, reducing the influx of chloride ions and thereby diminishing the inhibitory effect of GABA. This rapid disruption of GABAergic neurotransmission leads to a swift onset of seizures.
Experimental Protocols: A Step-by-Step Guide
This compound (DL-AG) Induced Seizure Protocol (Mouse Model)
-
Animal Preparation: Adult male mice are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Drug Preparation: Prepare a solution of this compound in sterile saline. The effective dose (ED50) for inducing seizures in mice is approximately 1.0 mmol/kg body weight, administered intraperitoneally (i.p.).[5]
-
Administration: Inject the prepared DL-AG solution i.p. into the mouse.
-
Observation: Following injection, place the animal in an observation chamber. Due to the delayed onset of seizures (44-240 minutes), continuous monitoring is required.[5] Seizure activity can be scored using a modified Racine scale, observing for behaviors such as facial clonus, head nodding, forelimb clonus, rearing, and falling.
-
Data Collection: Record the latency to the first seizure, the severity of the seizure based on the scoring scale, and the duration of seizure activity. EEG monitoring can be employed for more detailed analysis of electrographic seizure activity.
Pentylenetetrazol (PTZ) Induced Acute Seizure Protocol (Rat Model)
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are commonly used. Acclimatize the animals to the experimental conditions.
-
Drug Preparation: Dissolve pentylenetetrazol in sterile saline. A typical dose for inducing acute seizures is in the range of 45-80 mg/kg.[7]
-
Administration: Administer the PTZ solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, place the rat in an observation chamber. Seizure onset is rapid.
-
Seizure Scoring: Score the seizure severity using the Racine scale or a modified version specific for PTZ-induced seizures.[8] The stages typically range from mouth and facial movements (Stage 1) to generalized tonic-clonic seizures with loss of posture (Stage 5).
-
Data Collection: Record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures, as well as the maximum seizure stage reached. For a more in-depth analysis, electroencephalogram (EEG) recordings can be utilized to monitor brain electrical activity.[9][10]
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows for both seizure models.
Concluding Remarks
Both the this compound and pentylenetetrazol seizure models offer valuable tools for epilepsy research, each with its unique advantages and limitations. The choice between these models should be guided by the specific research question. The PTZ model, with its rapid onset and well-characterized seizure progression, is highly suitable for high-throughput screening of anticonvulsant compounds. The DL-AG model, on the other hand, provides a more specialized tool for investigating the consequences of impaired GABA synthesis and may be relevant for studying certain metabolic epilepsies. By understanding the distinct mechanisms and experimental considerations of each model, researchers can make an informed decision to advance our understanding of epilepsy and develop more effective therapeutic strategies.
References
- 1. This compound (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Carveol Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The convulsive and electroencephalographic changes produced by nonpeptidic delta-opioid agonists in rats: comparison with pentylenetetrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Neuropathological Landscape of DL-Allylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histological effects of DL-Allylglycine on brain tissue with other convulsant agents. It synthesizes experimental findings, details methodologies for key experiments, and presents signaling pathways and workflows through standardized diagrams.
This compound, a known inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA, is a potent convulsant agent used in experimental models of epilepsy. Understanding its precise impact on brain histology is crucial for elucidating the mechanisms of seizure-induced brain damage and for the development of neuroprotective strategies. This guide provides an objective overview of the histological changes observed in brain tissue following this compound exposure, drawing comparisons with other convulsants and presenting the underlying experimental data.
Comparative Histological Findings
The histological changes induced by this compound are primarily characterized by neuronal damage and reactive gliosis, with a notable severity compared to some other convulsants. The hippocampus is a particularly vulnerable region.
| Feature | This compound | Bicuculline (B1666979) | Pilocarpine | Kainic Acid |
| Primary Mechanism | Inhibition of Glutamate Decarboxylase (GAD) | GABA-A Receptor Antagonist | Muscarinic Acetylcholine Receptor Agonist | Glutamate Receptor Agonist (Excitotoxicity) |
| Neuronal Damage | Severe, including dark neurons, microvacuolation, and "ischemic cell change" in the hippocampus.[1] Neuronal loss has been reported in baboons. | Less severe than L-allylglycine.[1] | Widespread neuronal loss in limbic structures. | Selective neuronal death, particularly in the hippocampus. |
| Astrocytic Changes | Perivascular and perineuronal swelling of astrocytic processes.[1] | Present, but less pronounced than with L-allylglycine.[1] | Proliferation of astroglial cells.[2] | Reactive astrogliosis. |
| Microglial Changes | Not explicitly detailed in the provided search results, but expected as a response to neuronal injury. | Not explicitly detailed in the provided search results. | Presence of activated ramified and amoeboid microglial cells.[2] | Microglial activation is a known consequence. |
| Affected Brain Regions | Primarily hippocampus (CA1 and CA3 regions), neocortex, thalamus, and cerebellum.[1] | Hippocampus.[1] | Hippocampus, piriform cortex, amygdala, and thalamic nuclei.[2] | Hippocampus, amygdala, and other limbic structures. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key histological and immunohistochemical examinations.
Animal Model and Seizure Induction
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
This compound Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at a dose sufficient to induce status epilepticus. Doses can range from 100 to 250 mg/kg.[3]
-
Seizure Monitoring: Animals are continuously monitored for behavioral seizures. The severity and duration of seizures are recorded.
Tissue Preparation
-
Perfusion: Following a predetermined duration of seizure activity (e.g., 1-2 hours), animals are deeply anesthetized and transcardially perfused with a fixative solution, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).[1]
-
Post-fixation: The brains are removed and post-fixed in the same fixative for 24-48 hours at 4°C.
-
Cryoprotection: For frozen sections, brains are cryoprotected by immersion in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%) until they sink.
-
Sectioning: Brains are sectioned coronally at a thickness of 20-40 µm using a cryostat or vibratome.
Histological Staining (Cresyl Violet)
Cresyl violet staining is used to visualize Nissl bodies in neurons, allowing for the assessment of neuronal morphology and loss.
-
Rehydration: Sections are rehydrated through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and then in distilled water.
-
Staining: Sections are immersed in a 0.1% Cresyl Violet solution for 5-10 minutes.[4][5]
-
Differentiation: The stain is differentiated in a series of ethanol solutions, often with the addition of a few drops of acetic acid, to achieve optimal contrast between neurons and the background.
-
Dehydration and Mounting: Sections are dehydrated through graded ethanol, cleared in xylene, and coverslipped with a mounting medium.
Immunohistochemistry
Immunohistochemistry is used to detect specific cellular markers, such as NeuN for neurons and GFAP for astrocytes.
-
Antigen Retrieval: For paraffin-embedded tissues, antigen retrieval is performed by heating the sections in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies overnight at 4°C.
-
Neuronal Marker: Mouse anti-NeuN (1:1000 dilution)
-
Astrocyte Marker: Rabbit anti-GFAP (1:500 dilution)
-
-
Secondary Antibody Incubation: Sections are incubated with the appropriate biotinylated secondary antibodies.
-
Detection: The signal is visualized using an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections can be counterstained with a nuclear stain like hematoxylin, then dehydrated, cleared, and mounted.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for histological analysis.
Caption: this compound inhibits GAD, reducing GABA synthesis.
Caption: Experimental workflow for histological analysis.
References
- 1. Early changes in the rat hippocampus following seizures induced by bicuculline or L-allylglycine: a light and electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, biochemical and histological studies in a model of pilocarpine-induced spontaneous recurrent seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. moodle2.units.it [moodle2.units.it]
A Comparative Analysis of the Neurotoxic Effects of D-Allylglycine and L-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of the stereoisomers of allylglycine, D-allylglycine and L-allylglycine. Both compounds are known convulsants that exert their primary neurotoxic effects through the inhibition of γ-aminobutyric acid (GABA) synthesis. However, significant differences in their potency and activity exist. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways.
Quantitative Comparison of Neurotoxic Effects
| Parameter | D-Allylglycine | L-Allylglycine | DL-Allylglycine (Racemic Mixture) | Reference |
| Convulsive Activity (Seizure Induction) | Less potent convulsant | More potent convulsant | ED50 (mice, i.p.): 1.0 mmol/kg | [1] |
| Inhibition of Glutamate (B1630785) Decarboxylase (GAD) | Weaker inhibitor | More potent inhibitor | - | [2] |
| Lethal Dose (LD50) | Data not available | Data not available | 147-195 mg/kg (mice, i.p.) | [3] |
Mechanism of Action: Inhibition of GABA Synthesis
Both D- and L-allylglycine induce neurotoxicity by inhibiting glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA.[3] This inhibition leads to a decrease in GABAergic neurotransmission, resulting in hyperexcitability of the central nervous system and convulsions.[2] Studies have shown that L-allylglycine is a more potent inhibitor of GAD than D-allylglycine, which correlates with its stronger convulsive activity.[2]
References
- 1. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic inhibition of GABA synthesis in the Bed Nucleus of the Stria Terminalis elicits anxiety-like behavior: Chronic GABA inhibition in BNST and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of DL-Allylglycine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of DL-Allylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste effectively.
Safety and Handling Precautions
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[1]
Chemical and Physical Properties for Disposal Consideration
Proper disposal methods are determined by the chemical and physical properties of the substance. The following table summarizes key data for this compound relevant to its disposal.
| Property | Data | Implication for Disposal |
| Physical State | Solid, powder or crystal[2] | Spills of solids are less likely to spread than liquids but can create dust. |
| Appearance | White to almost white[2] | |
| Molecular Formula | C₅H₉NO₂[3] | Non-halogenated organic compound. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Segregate from these materials during storage and in waste containers. |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | These toxic gases can be produced if the compound is incinerated. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on best practices for non-halogenated organic chemical waste and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
Methodology:
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a laboratory coat.
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated spatulas, and weighing papers in a designated, robust, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, collect the solution in a container designated for non-halogenated organic solvent waste. Do not mix with halogenated solvent waste.
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected in a container labeled for aqueous waste containing organic compounds. Do not pour aqueous solutions containing this compound down the drain.[4]
-
-
Waste Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste collection and documentation.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
References
Personal protective equipment for handling DL-Allylglycine
Essential Safety and Handling Guide for DL-Allylglycine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
GHS - Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn. | Prevents skin irritation and potential allergic reactions upon contact.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder form or in poorly ventilated areas. | Minimizes the risk of respiratory tract irritation from inhaling the powder. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for safe handling and disposal of this compound.
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Safe Handling Practices :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] this compound should be refrigerated (0-10°C).
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further spread of the spill.
-
Absorb : For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose : Dispose of the contaminated materials and absorbents as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste (e.g., leftover chemical, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4] Do not dispose of this compound down the drain or in regular trash.
Workflow for Chemical Spill Response
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
